Cephalexin Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
105879-42-3 |
|---|---|
Molecular Formula |
C16H20ClN3O5S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C16H17N3O4S.ClH.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H;1H2/t10-,11-,15-;;/m1../s1 |
InChI Key |
YHJDZIQOCSDIQU-OEDJVVDHSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15686-71-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))- Cefalexin Cephalexin Cephalexin Dihydride Cephalexin Hemihydrate Cephalexin Hydrochloride Cephalexin Monohydrate Cephalexin Monohydrochloride Cephalexin Monohydrochloride, Monohydrate Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer Cephalexin, (6R-(6alpha,7beta))-Isomer Cephalexin, Monosodium Salt Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer Ceporexine Palitrex |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of cephalexin hydrochloride for formulation.
An In-depth Technical Guide to the Physicochemical Properties of Cephalexin Hydrochloride for Formulation
Introduction
Cephalexin, a first-generation cephalosporin antibiotic, is a widely prescribed medication for treating a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative organisms by inhibiting the synthesis of the bacterial cell wall.[1] For formulation scientists and drug development professionals, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive overview of the critical physicochemical characteristics of cephalexin, focusing on its hydrochloride salt and monohydrate form, which are commonly used in pharmaceutical preparations. These properties fundamentally influence the drug's performance, stability, and bioavailability, thereby guiding the selection of appropriate excipients, manufacturing processes, and final dosage forms.
Core Physicochemical Properties
The efficacy and quality of a final drug product are intrinsically linked to the physical and chemical properties of the API. This section details the key parameters of cephalexin that are crucial for formulation development.
Solubility
Solubility is a critical determinant of a drug's dissolution rate and subsequent bioavailability. Cephalexin is described as slightly soluble in water and practically insoluble in most organic solvents.[1] Its solubility is significantly influenced by pH due to its amphoteric nature, containing both acidic and basic functional groups.
Table 1: Solubility of Cephalexin in Various Solvents
| Solvent | Form | Solubility | Reference |
| Water | Monohydrate | 5.6 mg/mL | [2] |
| Water | Hydrochloride | 4 mg/mL | [3] |
| Water | Base | 10 mg/mL | [1] |
| Phosphate Buffered Saline (PBS, pH 7.2) | Base | ~2.0 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | 9 mg/mL | [3] |
| Ethanol | Hydrochloride | Insoluble | [3] |
| Alcohol, Chloroform, Ether | Base | Practically Insoluble | [1] |
Dissociation Constant (pKa)
Cephalexin is a zwitterionic compound, possessing both a carboxylic acid group and a primary amine group.[2] The pKa values associated with these groups dictate the molecule's charge at a given pH, which in turn governs its solubility, absorption, and interaction with other formulation components. Multiple pKa values have been reported in the literature, reflecting the different ionizable centers.
Table 2: Reported pKa Values for Cephalexin
| pKa₁ (Acidic Group) | pKa₂ (Basic Group) | Reference |
| 2.53 | 7.14 | [1] |
| 3.26 | 7.23 | [2] |
| 3.45 (Predicted) | 7.23 (Predicted) | [5] |
| 3.6 | - | [6] |
The ionization state of cephalexin at different physiological pH values is critical for its absorption. In the acidic environment of the stomach (pH 1-3), the amine group is protonated (-NH₃⁺), while the carboxylic acid group is largely unionized (-COOH), resulting in a net positive charge. As the molecule travels to the more neutral pH of the small intestine, the carboxylic acid group deprotonates (-COO⁻), forming a zwitterion.
Thermal Properties and Polymorphism
The thermal behavior of an API is crucial for determining appropriate drying, milling, and storage conditions. There are conflicting reports regarding the melting point of cephalexin, with some values as high as 326.8°C and others around 190-197°C.[1][7] Studies using Differential Scanning Calorimetry (DSC) indicate that cephalexin monohydrate exhibits complex thermal behavior, including dehydration and decomposition.[7][8] Discoloration has been observed at approximately 100°C, with decomposition commencing around 98°C, suggesting that high temperatures should be avoided during manufacturing.[7][8]
Table 3: Thermal Properties of Cephalexin
| Property | Value | Method | Reference |
| Melting Point | 326.8 °C | Not Specified | [1] |
| Melting Point | 195 °C | DSC | [2] |
| Thermal Event (Endotherm) | 76.1 °C | DSC | [7][8] |
| Thermal Event (Exotherm) | 189.9 °C | DSC | [7][8] |
| Decomposition | Starts around 98 °C | Melt-Temp Apparatus | [7][8] |
Cephalexin is known to exist in various crystalline forms, or polymorphs, including solvates like the monohydrate.[9][10] Mechanical stress, such as grinding, can induce a transition from a crystalline to a non-crystalline (amorphous) state.[9] Amorphous forms typically exhibit higher solubility but lower stability compared to their crystalline counterparts. The presence of different polymorphs can significantly impact the drug's dissolution rate, stability, and manufacturability, making polymorphic control a critical aspect of formulation development.
Stability
Cephalexin is classified as an acid-stable cephalosporin, which contributes to its suitability for oral administration.[1] However, it is susceptible to degradation under several stress conditions, primarily through hydrolysis of the β-lactam ring, which inactivates the antibiotic.
-
pH-Dependent Stability: While stable in acidic conditions, cephalexin shows susceptibility to both acid and base-catalyzed hydrolysis.[11] The degradation generally follows first-order kinetics.[12]
-
Oxidative Stability: The drug is prone to degradation in the presence of oxidizing agents like hydrogen peroxide and metal ions.[11]
-
Thermal and Photolytic Stability: Cephalexin is relatively stable at temperatures up to 60°C and when exposed to UV/visible light under standard conditions.[11] However, prolonged exposure to heat can accelerate degradation.[8]
The formation of degradation products is a major concern, as they can be inactive or potentially toxic. Therefore, stability-indicating analytical methods are essential for monitoring the drug's purity throughout its shelf life.
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can affect the physical and chemical stability of a drug powder. The water content of cephalexin, particularly in its amorphous form, is influenced by the relative humidity (RH) of the environment.[9] The common monohydrate form contains one molecule of water within its crystal lattice.[10] Control of humidity during manufacturing and storage is essential to prevent caking, altered dissolution, and accelerated degradation.
Experimental Protocols
The following section outlines typical methodologies for evaluating the key physicochemical properties of cephalexin.
Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of cephalexin in a specific solvent.
-
Procedure:
-
An excess amount of cephalexin powder is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.
-
The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered through a non-adsorptive membrane filter (e.g., 0.22 μm nylon) to remove undissolved solids.[2]
-
The concentration of cephalexin in the clear filtrate is quantified using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.[2]
-
For UV-Vis analysis, a calibration curve is constructed using standard solutions of known concentrations to determine the relationship between absorbance and concentration.[2]
-
Thermal Analysis (DSC and TGA)
-
Objective: To characterize the thermal transitions (melting, dehydration, decomposition) of cephalexin.
-
Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
DSC Protocol:
-
A small, accurately weighed sample (typically 5-6 mg) is placed in an aluminum pan and hermetically sealed.[2]
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.[2][8]
-
The heat flow to or from the sample relative to an empty reference pan is measured as a function of temperature. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, decomposition) are recorded.
-
-
TGA Protocol:
-
A sample is heated at a constant rate under a controlled atmosphere.
-
The change in mass is recorded as a function of temperature, indicating weight loss due to events like dehydration or decomposition.
-
Stability-Indicating HPLC Method
-
Objective: To develop a validated method capable of separating and quantifying cephalexin from its potential degradation products.
-
Forced Degradation Study:
-
Prepare solutions of cephalexin and subject them to various stress conditions as per ICH Q1A(R2) guidelines:
-
Samples are withdrawn at various time points and neutralized/diluted as necessary.
-
-
Chromatographic Conditions (Example):
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13][14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, 0.01 M TBAHS) and an organic solvent (e.g., methanol, acetonitrile).[13][15] The pH and ratio are optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Detection: UV detector set at a wavelength of maximum absorbance for cephalexin (e.g., 254 nm or 260 nm).[13][16]
-
Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Conclusion
The physicochemical properties of this compound—including its pH-dependent solubility, thermal sensitivity, potential for polymorphism, and defined stability profile—are foundational to the development of safe, effective, and stable pharmaceutical dosage forms. A comprehensive characterization of these attributes, using the experimental protocols outlined in this guide, enables formulation scientists to mitigate risks associated with API instability and poor bioavailability. By controlling critical parameters such as pH, temperature, and humidity during manufacturing and storage, and by selecting appropriate excipients, robust formulations of cephalexin can be successfully developed and scaled for commercial production.
References
- 1. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05565A [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Grinding on the Physicochemical Properties of Cephalexin Powder [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. DETERMINATION OF CEPHALEXIN LEVEL AND STABILITY IN HUMAN PLASMA BY FULLY VALIDATED RAPAID HPLC ANALYSIS | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of Cephalexin Hydrochloride and its Potential Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cephalexin hydrochloride, a widely used first-generation cephalosporin antibiotic. It details the core synthetic methodologies, explores the formation of potential impurities, and offers insights into the analytical techniques for their quantification. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, development, and quality control.
Introduction to Cephalexin
Cephalexin, chemically known as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a semi-synthetic antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Its therapeutic action lies in the inhibition of bacterial cell wall synthesis.[2][3] This guide focuses on the synthesis of its hydrochloride salt, which is a common pharmaceutical form.
Synthesis of Cephalexin
The industrial synthesis of cephalexin primarily revolves around the acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with an activated derivative of D-(-)-α-phenylglycine. Two main approaches are commercially employed: enzymatic synthesis and chemical synthesis.
Enzymatic Synthesis
Enzymatic synthesis is generally considered a greener and more efficient method, often leading to higher yields and purity compared to chemical methods.[4][5] The process typically utilizes an immobilized penicillin G acylase (IPGA) as the catalyst.[6][7]
Key Steps:
-
Acylation: 7-ADCA is reacted with a D-phenylglycine derivative, such as D-phenylglycine methyl ester (PGME), in an aqueous medium.[6] The reaction is catalyzed by immobilized penicillin G acylase.
-
Reaction Conditions: The synthesis is typically carried out at a controlled pH (around 6.0-7.2) and temperature (15-25 °C).[8]
-
Product Isolation: Cephalexin precipitates out of the reaction mixture and can be isolated by filtration.
-
Purification: The crude cephalexin is then purified, often through crystallization, to yield the final product.[9]
Experimental Protocol: Enzymatic Synthesis of Cephalexin
-
Materials: 7-ADCA, D-phenylglycine methyl ester hydrochloride (PGME·HCl), immobilized penicillin G acylase, deionized water, ammonia solution.
-
Procedure:
-
Suspend 7-ADCA in deionized water in a reaction vessel.
-
Separately dissolve PGME·HCl in deionized water.
-
Slowly add the PGME·HCl solution to the 7-ADCA suspension over a period of 45-75 minutes.[10]
-
Add the immobilized penicillin G acylase to the mixture.
-
Maintain the reaction temperature at approximately 15-20 °C and the pH at 6.2-7.0 by the controlled addition of an ammonia solution.[10]
-
Monitor the reaction progress by HPLC until the consumption of 7-ADCA is maximized (typically 2.5-3 hours).[10]
-
Upon completion, separate the immobilized enzyme from the cephalexin suspension by filtration.
-
Filter the cephalexin suspension to collect the crude product.
-
Wash the crude cephalexin with water and then acetone.
-
Dry the product under vacuum to obtain cephalexin monohydrate.
-
Diagram: Enzymatic Synthesis of Cephalexin
Caption: Enzymatic synthesis of Cephalexin.
Chemical Synthesis
Chemical synthesis methods, while still in use, often involve more complex steps, including the use of protecting groups and harsher reaction conditions. A common approach involves the use of D-phenylglycyl chloride hydrochloride as the acylating agent.[11]
Key Steps:
-
Silylation (Protection): The carboxyl group of 7-ADCA is often protected by silylation to prevent side reactions.[11]
-
Acylation: The silylated 7-ADCA is then reacted with D-phenylglycyl chloride hydrochloride in the presence of a base.
-
Deprotection (Hydrolysis): The protecting group is removed during the work-up to yield cephalexin.
-
Isolation and Purification: The product is isolated and purified, often as a solvate which is then converted to the desired form.[11]
Experimental Protocol: Chemical Synthesis of Cephalexin
-
Materials: 7-ADCA, D-phenylglycyl chloride hydrochloride, a silylating agent (e.g., trimethylchlorosilane), a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).
-
Procedure:
-
Suspend 7-ADCA in a suitable organic solvent.
-
Add the silylating agent and a base to protect the carboxyl group of 7-ADCA.
-
Cool the reaction mixture and add D-phenylglycyl chloride hydrochloride.
-
Stir the reaction at a low temperature, monitoring its progress by a suitable analytical method.
-
Upon completion, quench the reaction with an aqueous acid solution.
-
Separate the aqueous layer containing the cephalexin.
-
Adjust the pH of the aqueous solution to the isoelectric point of cephalexin (around 4.2) to precipitate the product.[12]
-
Filter, wash, and dry the crude cephalexin.
-
Potential Impurities in this compound
Impurities in cephalexin can arise from the starting materials, intermediates, side reactions during synthesis, or degradation of the final product.[13] These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.
Table 1: Common Process-Related Impurities
| Impurity Name | Structure | Source |
| 7-ADCA | 7-amino-3-deacetoxycephalosporanic acid | Unreacted starting material |
| D-(-)-α-Phenylglycine | D-(-)-α-Phenylglycine | Hydrolysis of the acyl side chain or unreacted starting material |
| Cephalexin Dimer | Dimeric species formed from cephalexin | Side reaction during synthesis or degradation |
| Δ²-Cephalexin | Isomer of cephalexin with a double bond at the 2-position | Isomerization of cephalexin |
| Cephalexin Sulfoxide | Oxidized form of cephalexin | Oxidation during synthesis or storage |
Table 2: Common Degradation Products
| Impurity Name | Formation Condition |
| Cephalexin Open-Ring Impurity | Hydrolysis (acidic or basic conditions) |
| Various degradation products | Forced degradation under heat, light, and humidity |
Diagram: Formation of Key Impurities
Caption: Pathways for the formation of common cephalexin impurities.
Analytical Methods for Cephalexin and its Impurities
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the determination of cephalexin and its related impurities.[14][15] A validated, stability-indicating HPLC method is crucial for ensuring the quality of the drug substance and drug product.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[14][16]
-
Detection: UV detection, typically at 254 nm or 240 nm.[14][16]
-
Flow Rate: Approximately 1.0 mL/min.[14]
Table 3: Example HPLC Gradient for Impurity Profiling
| Time (min) | % Aqueous Buffer (pH ~4-5) | % Organic Modifier |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Purification of this compound
The final step in the synthesis is the purification of cephalexin and its conversion to the hydrochloride salt. Crystallization is the primary method for purification.
Experimental Protocol: Crystallization of Cephalexin Monohydrate
-
Procedure:
-
Dissolve the crude cephalexin in an acidic aqueous solution (pH < 2.4).[17]
-
Add a suitable anti-solvent, such as n-butanol, to form a biphasic system.[17]
-
Seed the solution with crystals of pure cephalexin monohydrate.[17]
-
Slowly neutralize the solution to a pH of approximately 4.0-5.0 to induce crystallization.[17]
-
Filter the crystals, wash with a suitable solvent, and dry.
-
Conversion to this compound:
Cephalexin monohydrate can be converted to this compound by treating a slurry of the monohydrate in a suitable alcohol (e.g., ethanol or isopropanol) with hydrochloric acid. The resulting this compound solvate can then be converted to the monohydrate by exposure to a humid atmosphere.
Conclusion
The synthesis of this compound is a well-established process with both enzymatic and chemical routes being viable options. The choice of synthesis method can significantly impact the impurity profile of the final product. A thorough understanding of the potential impurities and the implementation of robust analytical methods are critical for ensuring the quality, safety, and efficacy of this important antibiotic. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this compound.
References
- 1. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cephalexin? [synapse.patsnap.com]
- 3. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on enzymatic synthesis of cephalexin by immobilized penicillin acylase by polyacrylonitrile fibres] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103805671A - Method for preparing cefalexin - Google Patents [patents.google.com]
- 9. US3883519A - Method for purification of cephalexin - Google Patents [patents.google.com]
- 10. CN105274177A - Preparation method of cephalexin raw material and capsules - Google Patents [patents.google.com]
- 11. US3957773A - Process for preparing cephalosporin compounds from 7-adca - Google Patents [patents.google.com]
- 12. [Means of purification of cephalexin with a view to therapeutic use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. jetir.org [jetir.org]
- 17. US3862186A - Process for the production of cephalexin monohydrate - Google Patents [patents.google.com]
In vitro antibacterial spectrum of cephalexin hydrochloride.
An In-depth Technical Guide on the In Vitro Antibacterial Spectrum of Cephalexin Hydrochloride
Introduction
This compound is a semi-synthetic, first-generation cephalosporin antibiotic intended for oral administration. As a member of the β-lactam class of antibiotics, it has been widely prescribed since its introduction for treating a variety of bacterial infections.[1][2][3] This guide provides a detailed overview of its in vitro antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals. Cephalexin is primarily effective against Gram-positive cocci and has limited to moderate activity against certain Gram-negative bacilli.[4][5]
Mechanism of Action
Cephalexin exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis. The structural integrity of the bacterial cell wall is maintained by a mesh-like layer of peptidoglycan.[5] Cephalexin, like other β-lactam antibiotics, mimics the D-Alanyl-D-alanine moiety of the peptidoglycan precursor.[2] This allows it to bind to and inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation (cross-linking) of peptidoglycan strands.[3][5] The inhibition of this process leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[1][5] This action is most effective against actively dividing bacteria.
In Vitro Antibacterial Spectrum
The antibacterial spectrum of cephalexin is characteristic of first-generation cephalosporins, with robust activity against Gram-positive organisms and more variable activity against Gram-negative organisms.[]
Gram-Positive Aerobes
Cephalexin is highly effective against many Gram-positive cocci.[4]
-
Staphylococcus aureus : Active against methicillin-susceptible strains (MSSA), including those that produce penicillinase.[7]
-
Streptococcus species : Demonstrates good activity against Streptococcus pyogenes (Group A streptococci) and Streptococcus pneumoniae (penicillin-susceptible strains).[7] It is also effective against viridans streptococci and Streptococcus agalactiae.[8]
Gram-Negative Aerobes
The activity of cephalexin against Gram-negative bacteria has diminished over time but remains relevant for certain species in specific clinical contexts, such as uncomplicated urinary tract infections.[8]
-
Escherichia coli : Susceptibility can be variable.[9]
-
Klebsiella pneumoniae : Shows some activity, but resistance is common.[8]
-
Proteus mirabilis : Generally susceptible.[9]
Ineffective Against / Resistant Organisms
Cephalexin is not active against several clinically important bacteria:
-
Methicillin-resistant Staphylococcus aureus (MRSA).[8]
-
Most strains of enterococci (e.g., Enterococcus faecalis).[7]
-
Pseudomonas species.[10]
-
Indole-positive Proteus species (Proteus vulgaris), Enterobacter spp., and Morganella morganii.[10]
-
Anaerobic bacteria like Bacteroides fragilis.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro activity of cephalexin against various bacterial species, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[11]
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (MSSA) | 2 | 64 | 1 - 16[12] |
| Staphylococcus pseudintermedius | 2 | 64 | N/A[12] |
| Streptococcus pyogenes | N/A | N/A | 0.12 - 1[8] |
| Streptococcus pneumoniae | N/A | N/A | All strains inhibited by 3.1 |
| Gram-Negative | |||
| Escherichia coli | N/A | N/A | 80% of strains inhibited by 12.5[9] |
| Klebsiella-Aerobacter | N/A | N/A | 72% of strains inhibited by 12.5[9] |
| Proteus mirabilis | N/A | N/A | 56% of strains inhibited by 12.5[9] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on geographic location and testing methodology.
Experimental Protocols for Susceptibility Testing
Standardized methods are crucial for determining the in vitro susceptibility of bacteria to cephalexin. The two most common methods are the disk diffusion test and the broth microdilution method for MIC determination.
Disk Diffusion Test (Kirby-Bauer Method)
This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to an antibiotic.[13] An agar plate is uniformly inoculated with the test organism, and paper disks impregnated with a specific concentration of an antibiotic (e.g., 30 µg for cephalexin/cephalothin) are placed on the surface.[14] The antibiotic diffuses into the agar, creating a concentration gradient. After incubation, the absence of bacterial growth around a disk is known as the zone of inhibition. The diameter of this zone is measured and compared to standardized charts to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[10]
Detailed Methodology:
-
Inoculum Preparation : A standardized inoculum of the test bacteria is prepared by suspending several colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13][15]
-
Inoculation : A sterile cotton swab is dipped into the standardized suspension, excess fluid is removed, and the entire surface of a Mueller-Hinton agar plate is swabbed uniformly in three directions to ensure confluent growth.[16][14]
-
Disk Application : Antibiotic-impregnated disks are dispensed onto the agar surface, ensuring they are at least 24 mm apart.[14]
-
Incubation : The plates are inverted and incubated, typically for 18-24 hours at 35-37°C.[15]
-
Interpretation : The diameters of the zones of inhibition are measured in millimeters and interpreted using criteria established by bodies like the Clinical and Laboratory Standards Institute (CLSI).[17]
Minimum Inhibitory Concentration (MIC) Test
The MIC test is a quantitative method that determines the lowest concentration of an antibiotic required to inhibit the growth of a specific bacterium.[18] The broth microdilution method is a common technique.
Detailed Methodology:
-
Plate Preparation : A microtiter plate is prepared with serial two-fold dilutions of cephalexin in a suitable broth medium (e.g., Mueller-Hinton Broth).[18] Each well contains a different concentration of the antibiotic. Control wells (positive for growth, negative for contamination) are included.
-
Inoculation : Each well is inoculated with a standardized concentration of the test bacterium (e.g., 5 x 10⁵ CFU/mL).
-
Incubation : The plate is incubated under appropriate conditions (e.g., 16-20 hours at 35°C).
-
Result Determination : After incubation, the plate is examined for visible turbidity. The MIC is the lowest concentration of cephalexin in a well that shows no visible growth.[18]
Conclusion
This compound remains a clinically relevant first-generation cephalosporin, characterized by its potent in vitro activity against a range of Gram-positive cocci and some Gram-negative bacilli.[] Its primary utility is in treating uncomplicated infections caused by susceptible strains of Staphylococcus and Streptococcus.[][7] However, the evolving landscape of antibiotic resistance, particularly the emergence of MRSA and resistant Gram-negative organisms, necessitates the judicious use of cephalexin guided by up-to-date in vitro susceptibility testing. The standardized protocols outlined in this guide, such as disk diffusion and MIC determination, are essential tools for accurately defining the antibacterial spectrum of cephalexin and informing appropriate clinical use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cefalexin - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Cephalexin—a new oral antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cephalexin? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Cephalexin: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 9. In vitro antimicrobial activity and human pharmacology of cephalexin, a new orally absorbed cephalosporin C antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CEPHALEXIN [dailymed.nlm.nih.gov]
- 11. idexx.co.uk [idexx.co.uk]
- 12. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microxpress.in [microxpress.in]
- 14. shop.tinyteria.com [shop.tinyteria.com]
- 15. biotrading.com [biotrading.com]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Cephalexin Hydrochloride: A Technical Guide to its Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of cephalexin hydrochloride, a widely prescribed first-generation cephalosporin antibiotic. Understanding the stability of cephalexin and the formation of its degradation products is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document details the primary degradation pathways under various stress conditions, identifies the resulting byproducts, presents quantitative degradation data, and outlines the experimental protocols used for such analyses.
Degradation Pathways of Cephalexin
Cephalexin is susceptible to degradation through several pathways, including hydrolysis (in acidic and basic conditions), oxidation, photolysis, and thermal stress.[1] The core mechanism of degradation often involves the opening of the unstable β-lactam ring, which is essential for its antibacterial activity.[2][3]
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for cephalexin. The rate and products of hydrolysis are highly dependent on the pH of the solution.[4][5]
-
Acidic Hydrolysis: In acidic conditions, the primary degradation involves the hydrolysis of the β-lactam bond.[5] This leads to the formation of inactive products. Studies have shown that cephalexin is relatively stable in acidic conditions compared to other cephalosporins like cephalothin.[5] One study identified two major degradation products in acidic aqueous solutions: 3-formyl-3,6-dihydro-6-phenyl-2,5(1H,4H)-pyrazinedione and 3-hydroxy-4-methyl-2(5H)-thiophenone.[6]
-
Basic Hydrolysis: Cephalexin is more susceptible to degradation under basic conditions.[7] The degradation is initiated by the nucleophilic attack of a hydroxide ion on the β-lactam carbonyl group, leading to the opening of the β-lactam ring.[5] This results in the formation of cephalosporoate, which can undergo further transformations.[8] Intramolecular aminolysis, where the side-chain amino group attacks the β-lactam, can also occur, leading to the formation of diketopiperazine-type compounds.[5]
Oxidative Degradation
Oxidative conditions, often simulated using hydrogen peroxide, lead to the formation of sulfoxide and sulfone derivatives of cephalexin.[9][10] The thioether sulfur in the dihydrothiazine ring is the primary site of oxidation.[10] The formation of two stereoisomeric sulfoxides is a key initial step in the oxidative degradation pathway.[10] These oxidized products may retain some antibacterial activity.[9]
Photolytic Degradation
Exposure to ultraviolet (UV) light can induce the degradation of cephalexin.[7][11] Photodegradation can lead to the formation of various byproducts, some of which may still possess antibacterial properties.[9][11] Studies have shown that photolysis can generate oxidized species that conserve the dihydrothiazine ring adjacent to the β-lactam ring.[11] One identified photolytic degradation product has a mass-to-charge ratio (m/z) of 150.[12] The degradation often follows first-order kinetics.[13]
Thermal Degradation
Elevated temperatures can accelerate the degradation of cephalexin.[11] Thermal degradation can lead to the rupture of the bioactive β-lactam moiety, resulting in a loss of antibacterial activity.[11] The degradation process at elevated temperatures has been shown to follow first-order kinetics.[14] Thermal decomposition studies using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) have identified multiple stages of degradation, starting with dehydration followed by the destruction of the cephalosporin molecule.[15]
Quantitative Degradation Data
The following tables summarize quantitative data on the degradation of cephalexin under various conditions as reported in the scientific literature.
Table 1: Kinetics of Cephalexin Degradation
| Stress Condition | Temperature | pH | Rate Constant (k) | Half-life (t½) | Kinetic Order | Reference |
| Aqueous Solution | 60°C | 5.5 | - | - | Pseudo-first-order | [4] |
| ZnO Nanowire Photocatalysis | - | 7.2-9.2 | 1.19 x 10⁻¹ to 2.52 x 10⁻¹ min⁻¹ | - | First-order | [13] |
| UV-C Irradiation | - | - | - | - | Pseudo-first-order | [7] |
| Thermal (Suspension) | 37°C - 55°C | - | 0.115 to 0.921 year⁻¹ | - | First-order | [14] |
| Thermally Activated Persulfate | - | - | - | - | Pseudo-first-order | [10] |
Table 2: Activation Energies for Thermal Degradation
| Compound | pH | Activation Energy (Ea) | Reference |
| Cephalexin | 5.5 | 26.2 Kcal/mole | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for studying cephalexin degradation.
Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods.[1][16]
-
Objective: To generate potential degradation products of cephalexin under various stress conditions.
-
Methodology:
-
Acid Hydrolysis: A solution of cephalexin is treated with 0.1 M to 1 M hydrochloric acid (HCl) and heated.[16][17]
-
Base Hydrolysis: A solution of cephalexin is treated with 0.01 M to 2 N sodium hydroxide (NaOH).[17][18]
-
Oxidative Degradation: A solution of cephalexin is treated with 0.3% to 6% hydrogen peroxide (H₂O₂).[17][18]
-
Thermal Degradation: A solution or solid sample of cephalexin is exposed to elevated temperatures (e.g., 60°C, 80°C).[1][15]
-
Photolytic Degradation: A solution of cephalexin is exposed to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light.[1][12]
-
-
Analysis: The stressed samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and its degradation products.[16][19]
Analytical Methods for Degradation Products
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying cephalexin and its degradation products.[19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is used for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.[11][12]
-
UV-Visible Spectrophotometry: This method can be used for the quantification of cephalexin during degradation studies.[7]
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the degradation pathways of cephalexin and a typical experimental workflow for its analysis.
Caption: Major degradation pathways of Cephalexin under different stress conditions.
Caption: A typical experimental workflow for studying Cephalexin degradation.
References
- 1. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cefalexin - Wikipedia [en.wikipedia.org]
- 4. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephalosporin degradations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Lactamase-catalysed hydrolysis of cephalexin: evolution of the cephalosporoate intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. repositorio.unifesp.br [repositorio.unifesp.br]
- 10. Oxidation of cefalexin by thermally activated persulfate: Kinetics, products, and antibacterial activity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular structure and antibacterialactivity of degradation products from cephalexin solutions submitted to thermal and photolytic stress [repositorio.unifesp.br]
- 12. iwaponline.com [iwaponline.com]
- 13. Photocatalytic degradation of cephalexin by ZnO nanowires under simulated sunlight: Kinetics, influencing factors, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajopred.com [ajopred.com]
- 15. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Photocatalytic degradation of cephalexin by UV activated persulfate and Fenton in synthetic wastewater: optimization, kinetic study, reaction pathway and intermediate products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Oral Bioavailability of Cephalexin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of cephalexin hydrochloride, a widely prescribed first-generation cephalosporin antibiotic. The information is curated to be a valuable resource for professionals in drug development and research, presenting key data, detailed experimental methodologies, and visual representations of core processes.
Pharmacokinetic Profile of Cephalexin
Cephalexin is characterized by its rapid and nearly complete absorption following oral administration, minimal metabolism, and primary excretion via the kidneys. Its pharmacokinetic properties make it an effective agent for treating a variety of bacterial infections.
Absorption
Cephalexin is well absorbed from the gastrointestinal tract, with an oral bioavailability of approximately 90%.[1] It is stable in the acidic environment of the stomach and is primarily absorbed in the upper intestine.[2][3] Peak plasma concentrations (Cmax) are typically reached within one hour of administration.[4][5] The absorption of cephalexin is mediated by the H+/dipeptide transporter PEPT1 (SLC15A1) in the intestine.[6] While food can slightly delay the time to peak concentration, it does not significantly affect the overall extent of absorption.[7][8]
Distribution
Following absorption, cephalexin is widely distributed throughout most body tissues and fluids.[4][9] It exhibits low plasma protein binding, with approximately 10% to 15% of the drug bound to plasma proteins.[4][5][7] This low level of protein binding contributes to its extensive distribution into tissues. The volume of distribution (Vd) of cephalexin is approximately 0.23 L/kg.[1]
Metabolism
Cephalexin is not significantly metabolized in the body.[3][9] This lack of metabolism means that the majority of the administered dose is available in its active form to exert its antibacterial effect.
Excretion
The primary route of elimination for cephalexin is through the kidneys.[2][4] Over 90% of an administered dose is excreted unchanged in the urine within 8 hours through both glomerular filtration and tubular secretion.[5][6] This rapid and extensive renal excretion results in high urinary concentrations, making it particularly effective for the treatment of urinary tract infections.[2][4] The elimination half-life of cephalexin in individuals with normal renal function is approximately 0.5 to 1.2 hours.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Cephalexin in Healthy Adults
| Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) | Reference |
| 250 mg | 9 | 1 | 19.6 | 0.9 | [5][8] |
| 500 mg | 18 | 1 | 38.9 | 1.1 | [5][10] |
| 1000 mg | 32 | 1 | 75.8 | 1.2 | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Physicochemical and Disposition Properties of Cephalexin
| Parameter | Value | Reference |
| Oral Bioavailability | ~90% | [1] |
| Plasma Protein Binding | 10-15% | [4][5][7] |
| Volume of Distribution (Vd) | 0.23 L/kg | [1] |
| Primary Route of Elimination | Renal Excretion (>90% unchanged) | [4][5][6] |
| Metabolism | Not metabolized | [3][9] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to evaluate the pharmacokinetics and bioavailability of cephalexin.
In Vivo Bioavailability and Pharmacokinetic Study in Humans
This protocol describes a typical single-dose, crossover study to determine the pharmacokinetic profile and assess the bioequivalence of an oral cephalexin formulation.
3.1.1. Study Design
An open-label, randomized, single-dose, two-period, two-sequence crossover study is conducted.[5] A washout period of at least 7 days is maintained between the two periods.[5]
3.1.2. Subject Selection
Healthy adult male and non-pregnant, non-lactating female subjects are recruited.[5][11] Subjects undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests (hematology, biochemistry, and urinalysis) to ensure they are in good health.[2]
3.1.3. Dosing and Sample Collection
-
Subjects fast overnight for at least 10 hours before drug administration.[8]
-
A pre-dose blood sample is collected.[5]
-
A single oral dose of cephalexin (e.g., 500 mg capsule) is administered with a standardized volume of water (e.g., 240 mL).[5]
-
Serial blood samples (e.g., 5 mL) are collected into heparinized tubes at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).[5]
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -20°C or lower until analysis.[12]
3.1.4. Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of cephalexin in plasma samples is determined using a validated HPLC method with UV detection.[6][12]
-
Sample Preparation: Plasma samples are prepared by protein precipitation. A known volume of plasma is mixed with a precipitating agent (e.g., acetonitrile or trichloroacetic acid in methanol) containing an internal standard (e.g., cefadroxil).[12] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is collected for analysis.[12]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.[6] The pH of the mobile phase is adjusted as required.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.[6]
-
Detection: UV detection at a specific wavelength (e.g., 260 nm).[12]
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of cephalexin to the internal standard against the known concentrations of cephalexin standards. The concentration of cephalexin in the plasma samples is then determined from this calibration curve.
3.1.5. Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
-
Maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are obtained directly from the observed data.[5]
-
The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule.[5]
-
The area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) is calculated as AUC0-t + (Clast/λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.[5]
-
The elimination half-life (t1/2) is calculated as 0.693/λz.[5]
Urinary Excretion Study
This protocol is designed to determine the extent of renal excretion of unchanged cephalexin.
3.2.1. Study Design and Sample Collection
-
Following the administration of a single oral dose of cephalexin as described in the pharmacokinetic study, urine samples are collected at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours).[13]
-
The volume of urine collected during each interval is measured and recorded.
-
An aliquot of each urine sample is stored at -20°C or lower until analysis.
3.2.2. Bioanalytical Method
The concentration of cephalexin in the urine samples is determined using a validated HPLC method, similar to the one described for plasma analysis, with appropriate modifications for the urine matrix.
3.2.3. Data Analysis
The amount of cephalexin excreted in the urine during each collection interval is calculated by multiplying the drug concentration by the urine volume. The cumulative amount of drug excreted over time is then determined. The total urinary recovery is expressed as a percentage of the administered dose.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the pharmacokinetics of cephalexin.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. DETERMINATION OF CEPHALEXIN LEVEL AND STABILITY IN HUMAN PLASMA BY FULLY VALIDATED RAPAID HPLC ANALYSIS | Semantic Scholar [semanticscholar.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinConnect | Bioequivalence Study of Cephalexin Suspension 125 [clinconnect.io]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cephalexin: human studies of absorption and excretion of a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephalexin Hydrochloride: A Technical Guide to Molecular Structure and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and chemical stability of cephalexin hydrochloride. The information presented herein is intended to support research, development, and quality control activities related to this important first-generation cephalosporin antibiotic.
Molecular Structure of this compound
This compound is the hydrochloride salt of cephalexin, a semi-synthetic beta-lactam antibiotic. The presence of the hydrochloride salt enhances the aqueous solubility of the compound. It often exists as a monohydrate.
The core structure of cephalexin consists of a 7-amino-3-methyl-3-cephem-4-carboxylic acid nucleus. A D-(-)-α-aminophenylacetyl group is attached to the 7-amino position. This side chain contributes to its acid stability, allowing for oral administration. The methyl group at the 3-position circumvents metabolic deactivation that can occur with other cephalosporins.[1]
Key Structural Features:
-
Beta-Lactam Ring: A four-membered cyclic amide that is crucial for its antibacterial activity. It mimics the D-Ala-D-Ala moiety of peptidoglycan precursors in bacterial cell walls, leading to the inhibition of cell wall synthesis.[2][3]
-
Dihydrothiazine Ring: Fused to the beta-lactam ring, this six-membered sulfur-containing ring is characteristic of cephalosporins.
-
Acyl Side Chain: The D-phenylglycyl group at the C-7 position influences the antibacterial spectrum and pharmacokinetic properties.
-
C-3 Position: The methyl substituent at this position contributes to the drug's stability.[1]
Chemical and Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀ClN₃O₅S | [2][3] |
| Molecular Weight | 401.9 g/mol | [2] |
| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride | [2][3] |
| CAS Number | 105879-42-3 (monohydrate hydrochloride) | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Freely soluble in water | [1] |
Chemical Stability and Degradation
The chemical stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. The strained beta-lactam ring is susceptible to hydrolysis, which is the primary degradation pathway.[1] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
This compound demonstrates susceptibility to degradation under acidic, basic, and oxidative conditions, while being relatively stable to heat and light when in the solid state.[4][5] However, in aqueous solutions, temperature can significantly accelerate degradation.[6]
Degradation Pathways
The degradation of this compound can proceed through several pathways depending on the stress conditions. The principal mechanism involves the cleavage of the beta-lactam ring.
Caption: Major degradation pathways of this compound under various stress conditions.
Summary of Forced Degradation Studies
The following table summarizes the conditions and outcomes of forced degradation studies on cephalexin.
| Stress Condition | Reagent/Parameters | Typical Outcome | Reference(s) |
| Acid Hydrolysis | 1 M HCl, room temperature to 60°C | Significant degradation, cleavage of the β-lactam ring and side chain. | [5][7] |
| Base Hydrolysis | 0.04 M - 2 N NaOH, room temperature | Rapid and extensive degradation, primarily via β-lactam ring opening. | [5][6][7] |
| Oxidative Degradation | 0.3% - 6% H₂O₂, room temperature | Degradation observed, formation of sulfoxide derivatives. | [5][6][7] |
| Thermal Degradation | 60°C - 80°C (in solution) | Degradation follows first-order kinetics. Solid-state is more stable. | [5][6][8] |
| Photolytic Degradation | UV light (e.g., 254 nm) and visible light | Degradation occurs, especially in solution. | [7][9] |
Experimental Protocols for Forced Degradation Studies
Detailed experimental protocols are crucial for reproducible stability studies. The following provides a generalized workflow for conducting forced degradation of this compound.
Caption: A generalized experimental workflow for forced degradation studies of this compound.
Preparation of Stock Solution
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis
-
To a defined volume of the stock solution, add an equal volume of 1 M hydrochloric acid.
-
Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period.
-
Periodically withdraw samples, neutralize with an appropriate amount of 1 M sodium hydroxide, and dilute with the mobile phase to the desired concentration for analysis.
Base Hydrolysis
-
To a defined volume of the stock solution, add an equal volume of 0.04 M sodium hydroxide.
-
Incubate the mixture at room temperature for a specified period.
-
Periodically withdraw samples, neutralize with an appropriate amount of 0.04 M hydrochloric acid, and dilute with the mobile phase for analysis.
Oxidative Degradation
-
To a defined volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified duration, protected from light.
-
Withdraw samples at various time points and dilute with the mobile phase for immediate analysis.
Thermal Degradation
-
Transfer a portion of the stock solution into a sealed container.
-
Expose the solution to a constant elevated temperature (e.g., 80°C) in a thermostatically controlled oven.
-
For solid-state studies, expose the powdered drug to dry heat.
-
At appropriate intervals, withdraw samples, allow them to cool to room temperature, and dilute as necessary for analysis.
Photolytic Degradation
-
Expose the stock solution (in a transparent container) or the solid drug powder to a light source capable of emitting both UV and visible radiation, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).[10]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After the exposure period, sample the solutions and analyze.
Analytical Methodology
A validated stability-indicating analytical method is required to separate and quantify this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.
Typical HPLC Parameters:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all degradation products.[11][12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent drug and degradation products have significant absorbance (e.g., 254 nm or 260 nm).[13][14] Mass spectrometry can be used for the identification of unknown degradation products.
Conclusion
This technical guide has detailed the molecular structure of this compound and the critical aspects of its chemical stability. The provided information on degradation pathways and experimental protocols for forced degradation studies serves as a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of these principles is essential for the development of stable and effective dosage forms of cephalexin and for ensuring its quality throughout its shelf life.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical degradation of Cephalexin on Ti/TiO2/βPbO2 anode modified by sodium dodecyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.unifesp.br [repositorio.unifesp.br]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Initial Toxicity Screening of Cephalexin Hydrochloride in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial toxicity screening of cephalexin hydrochloride in various cell lines. It covers key toxicological endpoints, detailed experimental protocols, and data interpretation to facilitate a comprehensive in vitro assessment of this widely used antibiotic.
Introduction to this compound and In Vitro Toxicity Assessment
This compound is a first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] While generally considered safe, understanding its potential for cytotoxicity is crucial for drug development and safety assessment. In vitro toxicity screening provides a rapid and cost-effective method to evaluate the potential of a compound to cause cellular damage. This guide focuses on the initial assessment of this compound's toxicity in relevant cell lines, with a focus on mechanisms involving oxidative stress and mitochondrial dysfunction.
Quantitative Toxicity Data
The in vitro cytotoxicity of this compound has been evaluated in several cell lines. Compared to other cephalosporins like cephaloridine and cephaloglycin, cephalexin generally exhibits lower toxicity.[2] The following table summarizes the available quantitative data on the cytotoxicity of this compound.
| Cell Line | Assay | Endpoint | Result | Reference |
| LLC-RK1 (Rabbit Kidney) | Nigrosin Dye Exclusion | TC50 (48h) | > 1.0 mg/mL | [3] |
| Murine Macrophages | Flow Cytometry | Cell Viability (12h) | No significant toxicity up to 128 µg/mL | [4] |
| Rat Proximal Tubular (PT) Cells | LDH Release | Cytotoxicity | Less LDH release compared to cephaloridine | [5] |
| Rat Distal Tubular (DT) Cells | LDH Release | Cytotoxicity | No significant effect | [5] |
TC50: Toxic Concentration 50%, the concentration that causes 50% cell death.
Core Mechanisms of this compound Toxicity
The primary mechanisms underlying the cytotoxicity of cephalosporins, including cephalexin, involve the induction of oxidative stress and mitochondrial dysfunction.
Oxidative Stress
Oxidative stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[6] While cephalexin itself does not produce significant oxidative changes, some studies suggest that cephalosporins can contribute to oxidative stress, potentially through the involvement of cytochrome P-450 metabolism.[5] This can lead to damage of cellular components like lipids, proteins, and DNA.
Mitochondrial Dysfunction
Mitochondria are primary targets for drug-induced toxicity. Some cephalosporins are known to impair mitochondrial function by inhibiting the transport of anionic substrates like succinate into the mitochondria, which is crucial for cellular respiration.[7][8] Although less pronounced with cephalexin compared to other cephalosporins, this inhibition can lead to decreased ATP production and ultimately, cell death.[7]
Experimental Protocols for Toxicity Screening
This section provides detailed methodologies for key experiments used in the initial toxicity screening of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Selected cell lines (e.g., LLC-RK1, HepG2, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Selected cell lines
-
Complete cell culture medium
-
Lysis buffer (provided with the kit or 1% Triton X-100)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes.
Materials:
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Selected cell lines
-
6-well plates or culture flasks
-
Complete cell culture medium
-
PBS and Binding Buffer (provided with the kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Reactive Oxygen Species (ROS) Detection: DCFDA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
This compound stock solution
-
DCFDA (or H2DCFDA) stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Selected cell lines
-
Phenol red-free culture medium
-
PBS
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
DCFDA Loading: Wash the cells with warm PBS. Load the cells with 5-10 µM DCFDA in phenol red-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Compound Treatment: Add different concentrations of this compound in phenol red-free medium to the wells. Include a positive control.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Measurements can be taken at different time points.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel MTT assay or by protein quantification) and express the results as a fold change relative to the vehicle control.
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro toxicity screening of this compound.
Proposed Signaling Pathway for Cephalosporin-Induced Mitochondrial Toxicity
Caption: Cephalosporin-induced mitochondrial dysfunction pathway.
Conclusion
The initial toxicity screening of this compound in cell lines is a critical step in its safety assessment. This guide outlines the key mechanisms of toxicity, which primarily involve oxidative stress and mitochondrial dysfunction, and provides detailed protocols for a panel of in vitro assays to evaluate these effects. The presented data indicates that this compound is generally less toxic than other cephalosporins. However, a comprehensive evaluation using the described methodologies is essential for a thorough understanding of its cytotoxic potential in different cell types. This information is invaluable for drug development professionals in making informed decisions regarding the safety profile of this important antibiotic.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Cephalosporin-induced nephrotoxicity: does it exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative toxicity of oral cephalosporin antibiotics in the rabbit and in a rabbit kidney cell line (LLC-RK(1)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Mechanism of the mitochondrial respiratory toxicity of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathogenesis of nephrotoxicity of cephalosporins and aminoglycosides: a review of current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of cephalexin hydrochloride as a first-generation cephalosporin.
A deep dive into the discovery and development of the first-generation cephalosporin that reshaped oral antibiotic therapy.
Introduction
Cephalexin hydrochloride, a cornerstone of oral antibiotic therapy for decades, represents a pivotal achievement in the history of antimicrobial drug development. As a first-generation cephalosporin, its broad spectrum of activity against common Gram-positive and some Gram-negative bacteria, coupled with its excellent oral bioavailability, marked a significant advancement in treating a wide range of infections in an outpatient setting. This technical guide delves into the discovery, history, and foundational experimental work that established cephalexin as a landmark therapeutic agent. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core science behind cephalexin, from its chemical synthesis to its biological mechanism and early clinical evaluation.
Discovery and Historical Context: From Mold to Medicine
The story of cephalexin begins with the discovery of the cephalosporin nucleus. In 1945, Italian scientist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium, from a sewage outfall in Sardinia. He observed its potent antibacterial activity, which was later attributed to a group of novel β-lactam compounds. This foundational work paved the way for the isolation of cephalosporin C, the parent compound of the cephalosporin family of antibiotics.
Researchers at Eli Lilly and Company in the 1960s were instrumental in the development of the first cephalosporin antibiotics. A significant breakthrough was the development of a method to cleave the α-aminoadipoyl side chain of cephalosporin C to produce 7-aminocephalosporanic acid (7-ACA), a versatile nucleus for the synthesis of semi-synthetic derivatives. Further research led to the creation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) from penicillins, providing a more readily available precursor. It was through the structural modification of this 7-ADCA nucleus that cephalexin was born.
Cephalexin was synthesized by scientists at Eli Lilly and was first described in the scientific literature in 1969. It received FDA approval in 1970, ushering in a new era of oral cephalosporin therapy.
Chemical Synthesis of this compound
The original synthesis of cephalexin, as described in the scientific literature of the late 1960s, involved the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a protected derivative of D-phenylglycine. While the precise, unpublished laboratory protocols of the original synthesis are not available, the general chemical pathway is well-established.
Experimental Protocol: A Representative Chemical Synthesis
The following protocol is a representative method for the synthesis of cephalexin, based on established principles of cephalosporin chemistry.
Step 1: Protection of D-phenylglycine
-
D-phenylglycine is protected at the amino group, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions during the subsequent acylation.
Step 2: Activation of the Protected Phenylglycine
-
The carboxylic acid moiety of the protected D-phenylglycine is activated to facilitate the acylation of 7-ADCA. This can be achieved by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Step 3: Acylation of 7-ADCA
-
The activated and protected D-phenylglycine is reacted with 7-ADCA in a suitable organic solvent.
-
The reaction is typically carried out at a controlled temperature to ensure efficient coupling and minimize degradation of the β-lactam ring.
Step 4: Deprotection
-
The protecting group on the amino acid side chain is removed, usually under acidic conditions, to yield cephalexin.
Step 5: Formation of the Hydrochloride Salt and Purification
-
The resulting cephalexin free base is treated with hydrochloric acid in a suitable solvent to form this compound.
-
The final product is purified by crystallization to yield a white to off-white crystalline powder.
Mechanism of Action: Targeting the Bacterial Cell Wall
Cephalexin, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This critical structure provides mechanical stability to the bacterial cell, and its disruption leads to cell lysis and death.
The primary molecular targets of cephalexin are the penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, the cross-linking of peptide chains that gives the cell wall its structural integrity. Cephalexin's structural similarity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors allows it to bind to the active site of PBPs. This binding is irreversible and inactivates the enzyme, preventing the crucial cross-linking step. The inhibition of multiple PBPs ultimately weakens the cell wall, leading to osmotic instability and bacterial cell death.
Cephalexin inhibits bacterial cell wall synthesis.
In Vitro and In Vivo Characterization
The initial characterization of cephalexin involved a series of in vitro and in vivo experiments to determine its antibacterial spectrum, potency, and pharmacokinetic profile. While the original, detailed experimental protocols are not publicly available, the methodologies used were based on the standard practices of the time.
In Vitro Susceptibility Testing
The antibacterial activity of cephalexin was determined against a wide range of clinically relevant bacteria using standardized susceptibility testing methods.
The broth microdilution method was a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is grown in a broth culture to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of cephalexin that completely inhibits visible bacterial growth.
The Kirby-Bauer disk diffusion method was another widely used qualitative or semi-quantitative method.[2][3]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: A paper disk impregnated with a standardized amount of cephalexin (e.g., 30 µg) is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the zone of no bacterial growth around the antibiotic disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to cephalexin (Susceptible, Intermediate, or Resistant) based on standardized interpretive criteria.
Workflow for In Vitro Susceptibility Testing.
In Vivo Pharmacokinetic Studies
Early pharmacokinetic studies in healthy human volunteers were crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of cephalexin.
-
Study Design: A single-dose, crossover study design was often employed. A group of healthy adult volunteers would receive a single oral dose of this compound (e.g., 500 mg).
-
Dosing and Sample Collection: After an overnight fast, subjects would ingest the cephalexin capsule with a standardized volume of water. Blood samples would be collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, and 8 hours) post-dose. Urine was often collected over a 24-hour period.
-
Sample Processing: Blood samples were centrifuged to separate plasma, which was then stored frozen until analysis. The total volume of urine collected over specific intervals was recorded, and aliquots were stored.
-
Analytical Method: Cephalexin concentrations in plasma and urine were typically determined using a microbiological assay. This involved measuring the inhibition of a susceptible bacterial strain (e.g., Sarcina lutea or Bacillus subtilis) by the plasma or urine samples and comparing the zone of inhibition to a standard curve of known cephalexin concentrations. Later, High-Performance Liquid Chromatography (HPLC) methods were developed for more specific and sensitive quantification.[4][5]
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Pharmacokinetic Parameters of Cephalexin in Healthy Adults (Single 500 mg Oral Dose)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 12.0 - 18.0 µg/mL | [1][6] |
| Tmax (Time to Cmax) | ~1 hour | [1] |
| AUC (Area Under the Curve) | 30 - 45 µg·h/mL | [7] |
| t1/2 (Elimination Half-life) | 0.5 - 1.2 hours | [7] |
| Oral Bioavailability | >90% | [7] |
| Protein Binding | 10 - 15% | [1] |
| Urinary Excretion (unchanged) | >90% within 8 hours | [1] |
Table 2: In Vitro Activity of Cephalexin (Minimum Inhibitory Concentration, MIC)
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 2.0 | 4.0 |
| Streptococcus pyogenes | ≤0.5 | ≤0.5 |
| Streptococcus pneumoniae (penicillin-susceptible) | 1.0 | 2.0 |
| Escherichia coli | 8.0 | 32.0 |
| Klebsiella pneumoniae | 8.0 | 32.0 |
| Proteus mirabilis | 8.0 | 16.0 |
Note: MIC values can vary depending on the specific strains and testing methodologies.
Conclusion
The discovery and development of this compound was a landmark in the history of antibiotics. Through innovative chemical synthesis and rigorous preclinical and clinical evaluation, a potent, orally bioavailable cephalosporin was introduced that significantly impacted the treatment of common bacterial infections. Its mechanism of action, targeting the bacterial cell wall, remains a classic example of effective antimicrobial therapy. The foundational experimental work, from in vitro susceptibility testing to human pharmacokinetic studies, established a new standard for oral antibiotic efficacy and safety. For today's drug development professionals, the story of cephalexin serves as a powerful reminder of the enduring principles of medicinal chemistry, pharmacology, and clinical science in the ongoing battle against infectious diseases.
References
- 1. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 3. Antibiotic susceptibility testing by a standardized single disk method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cefalexin pharmacokinetics and dosage adjustments in relation to renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Review on the Clinical Pharmacokinetics of Cephalexin in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cephalexin Hydrochloride Using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Abstract
This application note details a robust and reproducible isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Cephalexin Hydrochloride in bulk drug substance and pharmaceutical dosage forms. The method utilizes a C18 column with UV detection, providing a reliable and efficient analytical procedure for quality control and research applications. The method has been developed based on a consolidation of established and validated procedures.
Introduction
Cephalexin is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Accurate and precise quantification of Cephalexin in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high sensitivity, specificity, and resolution. This document provides a comprehensive protocol for the determination of Cephalexin using RP-HPLC.
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis of this compound.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography system with a UV-Vis Detector.[2] |
| Column | ODS C18, 250 mm x 4.6 mm, 5 µm particle size.[3][4] |
| Mobile Phase | Methanol and 0.1M Sodium Acetate Buffer (75:25 v/v). Filtered and degassed.[3] |
| Flow Rate | 1.0 mL/min.[3][4] |
| Injection Volume | 20 µL.[3] |
| Detection Wavelength | 254 nm.[4] |
| Column Temperature | Ambient (or controlled at 25 °C).[3][4] |
| Run Time | Approximately 10 minutes.[3] |
| Diluent | Mobile Phase.[3] |
Experimental Protocols
2.1 Materials and Reagents
-
This compound Reference Standard (USP or equivalent).[5]
-
HPLC-grade Methanol.[3]
-
HPLC-grade Water.[3]
-
Sodium Acetate (Analytical Grade).
-
0.45 µm membrane filters for solvent and sample filtration.[2][3]
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Analytical balance.
-
Sonicator.
2.2 Preparation of Solutions
-
0.1M Sodium Acetate Buffer: Accurately weigh 8.2 g of sodium acetate and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 using acetic acid if necessary.[4]
-
Mobile Phase Preparation (75:25 v/v): Carefully mix 750 mL of HPLC-grade Methanol with 250 mL of 0.1M Sodium Acetate Buffer. Filter the mixture through a 0.45 µm membrane filter and degas for at least 15 minutes using a sonicator or vacuum degassing system.[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with the diluent. Sonicate for 10 minutes to ensure complete dissolution.[1][3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 5 µg/mL to 30 µg/mL.[3] These solutions are used to establish the calibration curve.
2.3 Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[2]
-
Accurately weigh a portion of the powder equivalent to 25 mg of Cephalexin and transfer it to a 25 mL volumetric flask.[3]
-
Add approximately 15 mL of diluent, and sonicate for 15 minutes to facilitate the complete dissolution of the active ingredient.[2]
-
Make up the volume to 25 mL with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[2][3]
-
Dilute the filtered solution with the diluent to obtain a final theoretical concentration within the calibration range (e.g., 20 µg/mL).
Data Presentation
3.1 System Suitability
Before starting the analysis, the chromatographic system must meet predefined suitability criteria to ensure valid results.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0.[6] |
| Theoretical Plates (N) | > 2000.[6] |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for five replicate injections of a standard.[7] |
3.2 Linearity
The linearity of the method is established by plotting the peak area response against the concentration of the working standard solutions.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | Value |
| 10 | Value |
| 15 | Value |
| 20 | Value |
| 25 | Value |
| 30 | Value |
| Correlation Coefficient (r²) | ≥ 0.999.[4] |
(Note: Peak area values are illustrative and must be determined experimentally.)
3.3 Precision
The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Parameter | %RSD |
| Method Precision (n=6) | < 2.0%.[6] |
| Intermediate Precision (n=6) | < 2.0%.[6] |
(Note: %RSD values must be determined experimentally.)
Workflow and Visualization
The overall experimental workflow for the quantification of Cephalexin is depicted below.
Caption: Experimental workflow for Cephalexin quantification by HPLC.
References
Application Note: Protocol for Forced Degradation Studies of Cephalexin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. As mandated by the International Council for Harmonisation (ICH) guidelines (Q1A, Q1B), these studies are designed to identify the likely degradation products of a drug substance, which helps in establishing its intrinsic stability, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3] This protocol provides a detailed methodology for conducting forced degradation studies on Cephalexin Hydrochloride, a widely used first-generation cephalosporin antibiotic. The objective is to expose this compound to various stress conditions—hydrolytic, oxidative, thermal, and photolytic—to generate potential degradation products and to demonstrate the specificity of a stability-indicating analytical method.[3][4] The typical target for degradation is between 5-20% to ensure that a meaningful profile of degradation products can be obtained.[5]
Experimental Protocols
This section details the methodologies for subjecting this compound to various stress conditions.
Materials and Reagents
-
Active Pharmaceutical Ingredient (API): this compound reference standard
-
Reagents:
-
Equipment:
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as HPLC grade water or a methanol/water mixture.[8] This stock solution will be used for all stress conditions.
Stress Conditions
For each condition, a control sample (unstressed) should be prepared by diluting the stock solution with the mobile phase to the target concentration (e.g., 100 µg/mL) and analyzed alongside the stressed samples.
A. Acid Hydrolysis
-
Transfer an aliquot of the Cephalexin stock solution into a volumetric flask.
-
Add 1 M HCl and heat at 60°C for a specified period (e.g., 2 hours).[4]
-
After the incubation period, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent volume and concentration of NaOH.
-
Dilute to the final volume with the mobile phase to achieve the target concentration.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.
B. Alkaline Hydrolysis
-
Transfer an aliquot of the Cephalexin stock solution into a volumetric flask.
-
Add 0.04 M NaOH and keep the mixture at room temperature for a specified period (e.g., 30 minutes), as cephalexin is susceptible to alkaline conditions.[4][9]
-
After incubation, neutralize the solution with an equivalent volume and concentration of HCl.
-
Dilute to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.
C. Oxidative Degradation
-
Transfer an aliquot of the Cephalexin stock solution into a volumetric flask.
-
Add 3% (v/v) H₂O₂ and keep the solution at room temperature for a specified period (e.g., 45 minutes).[6]
-
After incubation, dilute to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.
D. Thermal Degradation
-
Place the solid this compound powder in a petri dish and expose it to a dry heat of 80°C in an oven for a specified period (e.g., 24 hours).[6]
-
Separately, place a solution of Cephalexin (from the stock solution) in a sealed vial and heat it in a water bath at 80°C for the same duration.[6]
-
After exposure, allow the samples to cool to room temperature.
-
Prepare a solution from the solid sample and dilute the liquid sample with the mobile phase to the target concentration.
-
Filter the samples through a 0.45 µm syringe filter before HPLC analysis.
E. Photolytic Degradation
-
Place the solid this compound powder and a solution of the drug in chemically inert, transparent containers.
-
Expose the samples to a light source in a photostability chamber. According to ICH Q1B, the exposure should not be less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for near UV light.[8]
-
Prepare a "dark" control sample by wrapping an identical sample in aluminum foil and placing it in the same chamber.
-
After exposure, prepare solutions from the solid sample and dilute the liquid samples with the mobile phase to the target concentration.
-
Filter the samples through a 0.45 µm syringe filter before HPLC analysis.
Stability-Indicating HPLC Method
A validated, stability-indicating method is required to separate the intact drug from its degradation products.
| Parameter | Condition |
| HPLC Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][10] |
| Mobile Phase | A gradient or isocratic mixture of Ammonium Acetate buffer (pH 4.5) and Acetonitrile/Methanol.[4][11] |
| Flow Rate | 1.0 mL/min[10] |
| Detection Wavelength | 254 nm or 260 nm (using a PDA detector to check for peak purity)[6][9] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Data Presentation
The results of the forced degradation study should be summarized to show the extent of degradation under each stress condition. The percentage of degradation is calculated by comparing the peak area of the intact Cephalexin in the stressed sample to that of the unstressed control sample.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Assay of Cephalexin | % Degradation | Number of Degradation Products |
| Control (Unstressed) | - | 100.0 | 0.0 | 0 |
| Acid Hydrolysis | 1 M HCl, 60°C, 2 hours | 88.5 | 11.5 | 2 |
| Alkaline Hydrolysis | 0.04 M NaOH, Room Temp, 30 min | 85.2 | 14.8 | 3 |
| Oxidative | 3% H₂O₂, Room Temp, 45 min | 90.1 | 9.9 | 2 |
| Thermal (Solid) | 80°C, 24 hours | 96.3 | 3.7 | 1 |
| Thermal (Solution) | 80°C, 24 hours | 93.8 | 6.2 | 1 |
| Photolytic | ICH Q1B conditions (1.2 million lux·h, 200 W·h/m²) | 98.1 | 1.9 | 1 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the forced degradation study protocol.
Caption: Workflow for the forced degradation study of Cephalexin HCl.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS | Semantic Scholar [semanticscholar.org]
Application of cephalexin hydrochloride in bacterial susceptibility testing.
Introduction
Cephalexin is a first-generation cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death.[2] Accurate in vitro susceptibility testing is crucial for guiding the clinical use of cephalexin, ensuring therapeutic efficacy, and monitoring the emergence of resistance. This application note provides detailed protocols for bacterial susceptibility testing of cephalexin hydrochloride using methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
Cephalexin, a beta-lactam antibiotic, targets penicillin-binding proteins (PBPs) located within the bacterial cell wall. These enzymes are essential for the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the cell wall. By binding to these PBPs, cephalexin disrupts this process, weakening the cell wall and ultimately causing bacterial cell death.
Caption: Mechanism of action of Cephalexin.
Data Presentation
Table 1: CLSI and EUCAST Quality Control Ranges for Cephalexin
The following table outlines the acceptable quality control (QC) ranges for cephalexin susceptibility testing as specified by CLSI and EUCAST. Performing QC with the recommended reference strains is essential to ensure the accuracy and reproducibility of the testing methods.
| Quality Control Strain | Testing Method | CLSI QC Range | EUCAST QC Range |
| Escherichia coli ATCC® 25922 | Disk Diffusion (30 µg disk) | Not specified in provided results | 15 - 21 mm |
| Broth Microdilution (MIC) | 4 - 16 µg/mL | 4 - 16 µg/mL | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution (MIC) | 1 - 8 µg/mL | Not specified in provided results |
Table 2: Cephalexin MIC and Zone Diameter Breakpoints (EUCAST)
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides the following minimum inhibitory concentration (MIC) and disk diffusion zone diameter breakpoints for cephalexin against Enterobacteriaceae in uncomplicated urinary tract infections.
| Pathogen | MIC Breakpoint (mg/L) | Zone Diameter Breakpoint (mm) |
| S ≤ | R > | |
| Enterobacteriaceae (uncomplicated UTI) | 16 | 16 |
S = Susceptible, I = Intermediate, R = Resistant UTI = Urinary Tract Infection
Table 3: Cephalexin MIC Breakpoints for Veterinary Isolates (CLSI)
The Clinical and Laboratory Standards Institute (CLSI) has established the following MIC breakpoints for cephalexin for isolates obtained from dogs.
| Isolate Source | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Canine | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
Table 4: Cephalexin MIC50 and MIC90 Values for Select Bacteria
The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates for several clinically relevant bacteria. This data is essential for understanding the general potency of cephalexin against these organisms.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 2 | 4 |
| Staphylococcus pseudintermedius | 2 | 64 |
| Escherichia coli | Not specified in provided results | Not specified in provided results |
| Klebsiella pneumoniae | Not specified in provided results | Not specified in provided results |
| Proteus mirabilis | Not specified in provided results | Not specified in provided results |
Experimental Protocols
Protocol 1: Disk Diffusion Susceptibility Testing (Kirby-Bauer)
This protocol is based on the CLSI M02 guidelines for antimicrobial disk susceptibility testing.
Caption: Disk Diffusion (Kirby-Bauer) Workflow.
Materials:
-
This compound powder
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar (MHA) plates
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Quality control strains (E. coli ATCC® 25922)
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation of Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Rotate the swab against the side of the tube to remove excess fluid. c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Application of Antibiotic Disk: a. Aseptically apply a 30 µg cephalexin disk to the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. b. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the established breakpoints (see Table 2).
Protocol 2: Broth Microdilution Susceptibility Testing
This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing.
Caption: Broth Microdilution Workflow.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Quality control strains (E. coli ATCC® 25922, S. aureus ATCC® 29213)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial twofold dilutions of the cephalexin stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add the standardized inoculum to each well of the microtiter plate containing the cephalexin dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC and Interpretation: a. After incubation, visually inspect the microtiter plate for bacterial growth. b. The MIC is the lowest concentration of cephalexin that completely inhibits visible growth. c. Interpret the MIC value as susceptible, intermediate, or resistant according to the established breakpoints (see Tables 2 and 3).
Conclusion
Standardized susceptibility testing of this compound is essential for its effective clinical application. The disk diffusion and broth microdilution methods, when performed according to CLSI and EUCAST guidelines, provide reliable in vitro data to guide therapeutic decisions and monitor resistance patterns. Adherence to quality control procedures is paramount for ensuring the accuracy of these assays.
References
Application Notes & Protocols: Determination of Cephalexin Hydrochloride Content in Pharmaceutical Formulations
These application notes provide detailed methodologies for the quantitative determination of cephalexin hydrochloride in various pharmaceutical dosage forms. The protocols outlined below are intended for researchers, scientists, and quality control professionals in the pharmaceutical industry. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, which are widely employed for their accuracy, precision, and specificity. A titrimetric method is also discussed as a classical and cost-effective alternative.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the most common and reliable method for the analysis of cephalexin, as recommended by the United States Pharmacopeia (USP) and British Pharmacopoeia (BP).[1] It offers high resolution and sensitivity, allowing for the separation of cephalexin from potential degradation products and excipients.
The following table summarizes various validated RP-HPLC methods for cephalexin determination, providing a comparative overview of their key chromatographic conditions and performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | Waters C18 (250mm x 4.6mm, 5µm)[2] | ODS Column (250mm x 4.6mm)[3][4] | Enable C18 (250mm x 4.6mm, 5µm)[5] |
| Mobile Phase | Methanol: 0.1M Sodium Acetate Buffer (75:25 v/v)[2] | Methanol: Water (50:50 v/v)[3][4] | Triethylamine: Methanol: Acetonitrile: Water (2:10:20:68 v/v)[5] |
| Flow Rate | 1.0 mL/min[2] | 0.9 mL/min[3][4] | 1.0 mL/min[5] |
| Detection Wavelength (λ) | 240 nm[2] | 230 nm[3][4] | 265 nm[5] |
| Retention Time (t_R) | ~4.04 min[2] | ~3.78 min[3][4] | Not Specified |
| Linearity Range | 5 - 30 µg/mL[2] | 0.05 - 80 µg/mL[3][4] | 0.1 - 80 µg/mL[5] |
| Accuracy (% Recovery) | 99.92% (for commercial formulation)[2] | > 99.8%[4] | 100.57%[5] |
| Precision (% RSD) | Not Specified | Not Specified | 0.31%[5] |
| LOD | Not Specified | Not Specified | 0.06 µg/mL[5] |
| LOQ | Not Specified | Not Specified | 0.20 µg/mL[5] |
This protocol describes a validated isocratic Reverse-Phase HPLC method for the quantification of cephalexin in tablet dosage forms.[2]
A. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Waters C18 column (250mm x 4.6mm, 5µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Cephalexin Reference Standard (RS)
-
Methanol (HPLC grade)
-
Sodium Acetate (Analytical grade)
-
Purified water
B. Preparation of Solutions
-
0.1M Sodium Acetate Buffer: Dissolve 8.2 g of sodium acetate in 1000 mL of purified water. Adjust pH if necessary.
-
Mobile Phase: Prepare a mixture of Methanol and 0.1M Sodium Acetate Buffer in a 75:25 v/v ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Cephalexin RS and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume with the same solvent.[2]
-
Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the standard stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.[2]
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to 50 mg of cephalexin and transfer it to a 50 mL volumetric flask.[4]
-
Add approximately 25 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[3][4]
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute this solution with the mobile phase to obtain a final concentration within the linear range (e.g., 20 µg/mL).
-
C. Chromatographic Analysis
-
Set up the HPLC system with the specified column and mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detector to 240 nm.[2]
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solution and the sample solutions.
-
Record the chromatograms and measure the peak area for cephalexin. The retention time should be approximately 4.04 minutes.[2]
D. Calculation Calculate the cephalexin content in the sample using the peak areas obtained from the standard and sample solutions.
UV-Visible Spectrophotometry Methods
UV-Vis spectrophotometry offers a simpler, faster, and more economical alternative to HPLC for cephalexin determination. Methods can be based on direct measurement of UV absorbance or on colorimetric reactions.
| Parameter | Direct UV (Method A) | Direct UV (Method B) | Colorimetric (Ninhydrin) | Colorimetric (Folin-Ciocalteu) |
| Solvent/Reagents | 0.1 N HCl[6] | Phosphate Buffer (pH 2.0)[6] | Ninhydrin, H₂SO₄[7] | Folin-Ciocalteu Reagent, Na₂CO₃[1] |
| Wavelength (λ_max) | 257 nm[6] | 261 nm[6] | 480 nm[7] | 753 nm[1] |
| Linearity Range | 5 - 50 µg/mL[6] | 5 - 40 µg/mL[6] | 40 - 200 µg/mL[7] | 10 - 160 µg/mL[1] |
| Molar Absorptivity | 2.03 x 10⁻² L·mol⁻¹·cm⁻¹[6] | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 98.50 - 101.33%[7] | Not Specified |
| Precision (% RSD) | Not Specified | Not Specified | 0.41%[7] | Not Specified |
| LOQ | 7.857 µg/mL[6] | Not Specified | Not Specified | Not Specified |
This protocol details the direct quantification of cephalexin using its intrinsic UV absorbance in an acidic medium.[6]
A. Equipment and Reagents
-
Double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes
-
Analytical balance, volumetric flasks, and pipettes
-
Cephalexin Reference Standard (RS)
-
Hydrochloric Acid (HCl), concentrated (Analytical grade)
-
Purified water
B. Preparation of Solutions
-
0.1 N HCl Solution: Accurately measure 8.3 mL of concentrated HCl and dilute to 1000 mL with purified water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Cephalexin RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl.[6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using 0.1 N HCl to obtain concentrations ranging from 5 to 50 µg/mL to construct a calibration curve.[6]
-
Sample Preparation: Prepare a sample solution from the pharmaceutical formulation (as described in the HPLC protocol) using 0.1 N HCl as the diluent to achieve a final concentration within the calibration range.
C. Spectrophotometric Analysis
-
Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
-
Use 0.1 N HCl as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution at the determined λ_max (approximately 257 nm).[6]
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the prepared sample solution at the same wavelength.
D. Calculation Determine the concentration of cephalexin in the sample solution from the calibration curve using the linear regression equation (y = mx + c).
Titrimetric Method
Pharmacopoeias have historically described titrimetric methods for cephalexin assay.[1] An iodometric back-titration method using potassium caroate as an oxidizing agent is a validated approach.[8]
| Parameter | Value |
| Principle | Oxidation with excess Potassium Caroate (KHSO₅) followed by iodometric back-titration[8] |
| Titrant | 0.02 M Sodium Thiosulfate[8] |
| Linearity Range | 0.05 - 0.35 mg/mL[8] |
| Accuracy (% Recovery) | 98.7 - 101.4%[8] |
| Precision (% RSD) | 1.42 - 3.0%[8] |
| LOQ | 0.05 mg/mL[8] |
This protocol provides a summary of the iodometric determination of cephalexin.[8]
A. Equipment and Reagents
-
Burette (10 mL), pipettes, titration flasks
-
Cephalexin sample
-
Potassium Caroate (KHSO₅) solution (0.02 M)
-
Sodium Thiosulfate solution (0.02 M), standardized
-
Sulfuric Acid solution (0.1 M)
-
Potassium Iodide solution (5%)
-
Starch indicator solution
B. Titration Procedure
-
Sample Preparation: Accurately weigh and dissolve a quantity of cephalexin sample in purified water to obtain a known concentration (e.g., 0.36 g in 1000 mL).[8]
-
Reaction: Pipette a known volume (e.g., 10.00 mL) of the sample solution into a flask. Add a precise, excess volume (e.g., 10.00 mL) of 0.02 M KHSO₅ solution. Mix and allow to react for 1 minute.[8]
-
Back-Titration: To an aliquot of the reaction mixture, add 1 mL of 0.1 M sulfuric acid and 1 mL of 5% potassium iodide solution. The excess KHSO₅ will liberate iodine.[8]
-
Immediately titrate the liberated iodine with standardized 0.02 M sodium thiosulfate solution until the solution is pale yellow.
-
Add a few drops of starch indicator and continue the titration until the blue color disappears.
-
Perform a blank titration using water instead of the sample solution.
C. Calculation Calculate the amount of cephalexin in the sample based on the difference in the titrant volumes consumed by the blank and the sample.
Visualizations
General Workflow for Cephalexin Assay
The following diagram illustrates the typical experimental workflow for the determination of cephalexin content in a pharmaceutical formulation.
Caption: General experimental workflow for cephalexin quantification.
Logical Diagram for Method Selection
This diagram outlines the key factors influencing the choice of an appropriate analytical method for cephalexin determination.
Caption: Factors guiding the selection of an analytical method.
References
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Cephalexin Hydrochloride and its Degradants
Introduction
Cephalexin is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections.[1] As with any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, which can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a validated stability-indicating assay method is crucial for ensuring the quality, safety, and efficacy of cephalexin drug products. This application note describes a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of cephalexin in the presence of its degradation products. The method is designed to be specific, accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and stability studies.
Principle
The method utilizes RP-HPLC with UV detection to separate cephalexin from its potential degradation products formed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The separation is achieved on a C18 column using an isocratic mobile phase, allowing for the accurate quantification of the active pharmaceutical ingredient (API) and the monitoring of any impurities. The method's stability-indicating nature is demonstrated through forced degradation studies, which show that the degradation products do not interfere with the quantification of the intact drug.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector is required. The following chromatographic conditions have been found to be suitable for the analysis of Cephalexin and its degradants.[2][3]
| Parameter | Condition |
| Instrument | Agilent 1100 series HPLC or equivalent |
| Column | Waters C18 (250mm × 4.6mm, 5µm) |
| Mobile Phase | Methanol and 0.1M Sodium Acetate Buffer (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 240 nm[3] |
| Column Temperature | Ambient |
| Run Time | As required to elute all peaks |
Preparation of Solutions
a. Mobile Phase Preparation (Methanol: 0.1M Sodium Acetate Buffer = 75:25 v/v):
-
Prepare a 0.1M Sodium Acetate Buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water and adjusting the pH if necessary.
-
Mix 750 mL of HPLC grade methanol with 250 mL of the 0.1M Sodium Acetate Buffer.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.
b. Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh about 100 mg of Cephalexin Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
This stock solution can be further diluted to prepare working standard solutions.[3]
c. Sample Preparation (from tablets):
-
Weigh and powder 20 tablets to get a uniform mixture.
-
Accurately weigh a portion of the powder equivalent to 50 mg of cephalexin and transfer it to a 50 mL volumetric flask.
-
Add about 25 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 50 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[5][6][7]
a. Acid Hydrolysis:
-
To an appropriate volume of the standard stock solution, add an equal volume of 1 M HCl.
-
Reflux the solution for a specified period (e.g., 2 hours at 80°C).
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration before injection.
b. Base Hydrolysis:
-
To an appropriate volume of the standard stock solution, add an equal volume of 0.04 M NaOH.[7]
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).[8]
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute the solution with the mobile phase to a suitable concentration before injection.
c. Oxidative Degradation:
-
To an appropriate volume of the standard stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).[9]
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the solution with the mobile phase to a suitable concentration before injection.
d. Thermal Degradation:
-
Transfer a sample of the solid drug powder to a petri dish and place it in a hot air oven maintained at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[6]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase at a suitable concentration for injection.
e. Photolytic Degradation:
-
Expose a solution of the drug in the mobile phase to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute the solution with the mobile phase to a suitable concentration before injection.
Data Presentation
The results of the stability-indicating assay, including retention times and resolution between cephalexin and its degradants, should be summarized in a table for clear comparison.
Table 1: Chromatographic Data for Cephalexin and its Degradation Products
| Peak | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |
| Cephalexin | e.g., 5.2 | - | e.g., 1.1 | e.g., >2000 |
| Degradant 1 | e.g., 3.8 | e.g., >2.0 | e.g., 1.2 | e.g., >2000 |
| Degradant 2 | e.g., 7.1 | e.g., >2.0 | e.g., 1.0 | e.g., >2000 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Cephalexin | Number of Degradation Peaks |
| Acid Hydrolysis (1 M HCl) | e.g., 15.2% | e.g., 2 |
| Base Hydrolysis (0.04 M NaOH) | e.g., 25.8% | e.g., 3 |
| Oxidative (3% H₂O₂) | e.g., 10.5% | e.g., 1 |
| Thermal (60°C) | e.g., 5.1% | e.g., 1 |
| Photolytic (UV light) | e.g., 8.7% | e.g., 2 |
Visualization
Experimental Workflow
Caption: Workflow for the stability-indicating assay of cephalexin.
Degradation Pathway of Cephalexin
Under various stress conditions, the beta-lactam ring of cephalexin is susceptible to cleavage, leading to the formation of several degradation products.[1][10] The primary degradation pathways involve hydrolysis of the beta-lactam ring and oxidation of the sulfur atom in the dihydrothiazine ring.
Caption: Degradation pathways of cephalexin under stress conditions.
The described RP-HPLC method is rapid, simple, and reliable for the determination of this compound in the presence of its degradation products. The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for routine quality control analysis and for monitoring the stability of cephalexin formulations. The clear separation of the parent drug from its degradants ensures accurate quantification, which is essential for maintaining the safety and efficacy of this important antibiotic.
References
- 1. repositorio.unifesp.br [repositorio.unifesp.br]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: In Vitro Release Testing of Cephalexin Hydrochloride from Extended-Release Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalexin hydrochloride is a widely prescribed first-generation cephalosporin antibiotic. The development of extended-release (ER) formulations is crucial for improving patient compliance and maintaining therapeutic drug concentrations over a prolonged period. In vitro release testing is a critical quality control parameter that ensures the performance and batch-to-batch consistency of these dosage forms. This document provides a detailed protocol for the in vitro release testing of this compound from extended-release tablets, based on established methodologies.
Principle
In vitro dissolution studies for extended-release formulations are designed to simulate the physiological conditions of the gastrointestinal tract. For this compound ER tablets, a two-stage dissolution medium is often employed to mimic the transit from the acidic environment of the stomach to the more neutral pH of the intestine. The amount of cephalexin released is quantified at various time points to generate a dissolution profile, which characterizes the release kinetics of the drug from the tablet matrix.
Experimental Protocols
Materials and Reagents
-
This compound Extended-Release Tablets
-
Cephalexin Reference Standard (USP)
-
Hydrochloric Acid (HCl), 0.01 N
-
Phosphate Buffer, pH 6.8
-
Deionized Water
-
Membrane Filters, 0.45 µm
Equipment
-
USP Dissolution Apparatus 1 (Basket)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Water Bath maintained at 37 ± 0.5°C
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
Dissolution Method
The following protocol is a common method for the dissolution testing of cephalexin extended-release tablets.[1][2][3]
-
Preparation of Dissolution Media:
-
Acid Stage Medium: Prepare 900 mL of 0.01 N HCl.
-
Buffer Stage Medium: Prepare 900 mL of phosphate buffer (pH 6.8).
-
-
Dissolution Apparatus Setup:
-
Procedure:
-
Place one tablet in each dissolution basket.
-
For the first hour, perform the dissolution in 900 mL of 0.01 N HCl.
-
After 1 hour, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Carefully replace the acid medium with 900 mL of phosphate buffer (pH 6.8), pre-warmed to 37 ± 0.5°C.
-
Continue the dissolution in the phosphate buffer for the specified duration (e.g., up to 6 or 12 hours).[1][4]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6 hours).[2]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium at each sampling point.
-
Filter the samples through a 0.45 µm membrane filter before analysis.[2][3]
-
Analytical Methods
-
Preparation of Standard Solution: Prepare a standard solution of Cephalexin Reference Standard in the corresponding dissolution medium.[5]
-
Analysis: Measure the absorbance of the filtered samples and the standard solution at the wavelength of maximum absorbance, which is approximately 262 nm.[2][5]
-
Calculation: Calculate the concentration of cephalexin in the samples by comparing their absorbance with that of the standard solution.
For a more specific and sensitive quantification, an HPLC method can be employed.[1][3]
-
Chromatographic Conditions (Example):
-
Procedure: Inject the filtered samples and standard solutions into the HPLC system and determine the peak area corresponding to cephalexin.
-
Calculation: Quantify the concentration of cephalexin in the samples by comparing the peak areas with a standard calibration curve.
Data Presentation
The cumulative percentage of cephalexin released at each time point should be calculated. The results can be summarized in a tabular format for clear comparison.
Table 1: In Vitro Dissolution Profile of Cephalexin ER Tablets (Example Data)
| Time (hours) | % Drug Released (Formulation A) | % Drug Released (Formulation B) | Acceptance Criteria[2] |
| 1 | 30.5 ± 2.1 | 25.8 ± 1.9 | 20 - 40% |
| 2 | 52.1 ± 3.5 | 48.2 ± 2.8 | 40 - 60% |
| 4 | 75.8 ± 4.2 | 70.1 ± 3.9 | 60 - 80% |
| 6 | 92.3 ± 5.1 | 88.6 ± 4.5 | > 80% |
Data are presented as mean ± standard deviation (n=6).
Table 2: Comparison of Dissolution Parameters for Different Formulations
| Formulation | Polymer Used | Dissolution Medium | Apparatus | Rotation Speed (rpm) | % Released at 6h |
| Formulation P8[1] | HPMC K4M & HPMC 15cps | 0.01N HCl (1h), pH 6.8 Buffer | USP Type I | 100 | >80% |
| Formulation F3[2] | HPMC K15M & HPMC 15cps | 0.01N HCl (1h), pH 6.8 Buffer | USP Type I | 100 | >80% |
| Marketed Product[2] | - | 0.01N HCl (1h), pH 6.8 Buffer | USP Type I | 100 | >80% |
Visualization
The experimental workflow for the in vitro release testing of this compound from extended-release tablets can be visualized as follows:
Caption: Experimental workflow for in vitro release testing.
References
- 1. Formulation and Evaluation of Cephalexin Extended-release Matrix Tablets Using Hydroxy Propyl Methyl Cellulose as Rate-controlling Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Formulation and Evaluation of Cephalexin Extended Release Matrix Tablets Using 32 Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. jetir.org [jetir.org]
- 7. pharmacopeia.cn [pharmacopeia.cn]
Troubleshooting & Optimization
Troubleshooting Peak Tailing in Cephalexin Hydrochloride HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of cephalexin hydrochloride. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
A1: Peak tailing is a type of peak asymmetry where the latter half of a chromatographic peak is broader than the front half, resulting in a gradual return to the baseline.[1] This distortion from the ideal symmetrical Gaussian shape can compromise the accuracy and reliability of analytical results.[1] Problems arising from peak tailing include:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.
-
Inaccurate Integration: The gradual slope of a tailing peak makes it challenging for chromatography data systems to consistently determine the start and end of the peak, leading to imprecise area measurements.
-
Lower Sensitivity: Peak tailing broadens the peak, which in turn reduces the peak height, potentially impacting the limit of detection and quantification.
Q2: What are the primary causes of peak tailing, especially for a basic compound like cephalexin?
A2: The primary cause of peak tailing is often the presence of more than one retention mechanism during the separation.[1] For basic compounds like cephalexin, a common issue is secondary interaction with the stationary phase. Key causes include:
-
Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can be deprotonated and become negatively charged (-Si-O⁻), especially at mid-range pH values. The positively charged amine groups of cephalexin can then interact with these ionized silanols through secondary ionic interactions, leading to peak tailing.[2]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of cephalexin, both the ionized and non-ionized forms of the molecule can exist simultaneously, leading to peak broadening and tailing. Cephalexin has pKa values of approximately 5.2 and 7.3.
-
Column Quality: Older "Type A" silica columns have a higher metal content and more acidic silanol groups, which are more prone to causing peak tailing for basic compounds. Modern "Type B" high-purity silica columns with end-capping significantly reduce these secondary interactions.[2]
-
Inadequate Buffering: Insufficient buffer concentration or a buffer with a pKa far from the mobile phase pH can lead to pH shifts on the column, causing inconsistent ionization of both the analyte and silanol groups, resulting in tailing.
Q3: How does the pKa of cephalexin influence peak shape?
A3: Cephalexin is an amphoteric molecule with two pKa values, approximately 5.2 (related to the carboxylic acid group) and 7.3 (related to the amino group). In reversed-phase HPLC, the retention is primarily based on hydrophobicity. The ionization state of the molecule, which is dictated by the mobile phase pH relative to its pKa values, significantly affects its polarity and, consequently, its retention and peak shape. When the mobile phase pH is close to one of the pKa values, a mixed population of ionized and non-ionized species exists, leading to peak broadening and tailing. For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3]
Troubleshooting Guide
Problem: I am observing significant peak tailing for cephalexin in my HPLC analysis.
Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Evaluate and Optimize Mobile Phase pH
Question: My cephalexin peak is tailing. Could the mobile phase pH be the problem?
Answer: Yes, an inappropriate mobile phase pH is a very common cause of peak tailing for ionizable compounds like cephalexin.
Troubleshooting Steps:
-
Check the Current pH: Compare your mobile phase pH to the pKa values of cephalexin (pKa1 ≈ 5.2, pKa2 ≈ 7.3). If the pH is close to either of these values, you are likely to see peak tailing.
-
Adjust the pH: To minimize silanol interactions and ensure a consistent ionization state for cephalexin, adjust the mobile phase pH to be at least 2 units below the pKa of the basic amino group (i.e., pH < 5.3). A lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated amine group of cephalexin.[4]
dot
Caption: A logical workflow for troubleshooting peak tailing.
Step 2: Assess and Adjust Buffer Concentration
Question: I've adjusted the pH, but I still see some tailing. What's next?
Answer: The concentration of your buffer could be insufficient to maintain a constant pH throughout the separation.
Troubleshooting Steps:
-
Verify Buffer Concentration: For effective pH control, the buffer concentration should typically be between 10-50 mM.
-
Increase Buffer Strength: If your buffer concentration is low, try increasing it. A higher buffer concentration can help to mask the residual silanol groups on the silica surface, thereby reducing secondary interactions.
Data Presentation: Impact of Mobile Phase on Peak Shape
The following table summarizes expected qualitative changes in the peak asymmetry factor for cephalexin under different mobile phase conditions.
| Mobile Phase Condition | Expected Asymmetry Factor (As) | Rationale |
| pH 7.0 (Phosphate Buffer) | > 1.5 (Significant Tailing) | At this pH, many silanol groups are ionized, and cephalexin's amino group is partially protonated, leading to strong secondary interactions. |
| pH 3.0 (Phosphate Buffer) | 1.1 - 1.4 (Reduced Tailing) | The low pH protonates the silanol groups, minimizing their interaction with the positively charged cephalexin molecule. |
| Low Buffer Conc. (<5 mM) | > 1.5 (Potential Tailing) | Insufficient buffering capacity can lead to localized pH shifts on the column, causing inconsistent ionization and peak tailing. |
| High Buffer Conc. (25-50 mM) | 1.0 - 1.3 (Improved Symmetry) | Adequate buffering maintains a stable pH and can help mask residual silanol activity. |
Experimental Protocols
USP Method for Cephalexin Analysis
This method is adapted from the United States Pharmacopeia (USP) monograph for cephalexin.[5]
-
Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.1 M sodium acetate buffer) and methanol (25:75, v/v).[6] Adjust the pH as needed for optimal peak shape (e.g., to pH 4.0).[7]
-
Chromatographic Column: A 4.6-mm × 25-cm column containing packing L1 (a C18 stationary phase).[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Detector: UV at 254 nm.[5]
-
Injection Volume: 20 µL.[6]
-
System Suitability: The tailing factor for the cephalexin peak should not be more than 1.5, and the relative standard deviation for replicate injections should not be more than 2.0%.
Alternative Validated HPLC Method
This method has been reported for the determination of cephalexin in pharmaceutical dosage forms.[8]
-
Mobile Phase: A filtered and degassed mixture of methanol and water (50:50, v/v).[8]
-
Chromatographic Column: An ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Flow Rate: 0.9 mL/min.[8]
-
Detector: UV at 230 nm.[8]
-
Internal Standard: Benazepril can be used as an internal standard.[8]
Visualizing the Cause of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like cephalexin.
dot
Caption: Interactions leading to cephalexin peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. uspnf.com [uspnf.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Overcoming solubility issues of cephalexin hydrochloride in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with cephalexin hydrochloride in aqueous solutions.
Troubleshooting Guides
Issue: Precipitate Formation When Dissolving this compound in Water
If you observe precipitation when attempting to dissolve this compound in water, consider the following troubleshooting steps:
1. Verify the pH of the Solution:
-
Problem: Cephalexin is a zwitterionic compound with an isoelectric point between pH 4.5 and 5.[1][2] At this pH, its solubility is at its minimum, which can lead to precipitation.
-
Solution: Adjust the pH of your aqueous solution.
-
For acidic conditions (below pH 4.2), the amino group is protonated, increasing solubility.
-
For basic conditions (above pH 7.2), the carboxylic acid group is deprotonated, also increasing solubility.[3]
-
-
Experimental Protocol:
-
Prepare a slurry of this compound in deionized water.
-
While stirring, slowly add a dilute acid (e.g., 0.1 N HCl) or a dilute base (e.g., 0.1 N NaOH) dropwise.
-
Monitor the pH continuously with a calibrated pH meter.
-
Continue adding the acid or base until the this compound is fully dissolved.
-
2. Consider Temperature Effects:
-
Problem: The dissolution of this compound may be endothermic. Room temperature may not be sufficient to achieve your desired concentration.
-
Solution: Gently warm the solution.
-
Experimental Protocol:
-
Prepare a suspension of this compound in the aqueous solvent.
-
Place the container in a water bath with controlled temperature.
-
Gradually increase the temperature (e.g., to 37°C) while stirring.[4]
-
Observe for dissolution. Be cautious not to overheat, as this could lead to degradation.
-
Issue: Inconsistent Solubility Results Between Batches
Variations in solubility between different batches of this compound can be attributed to:
1. Differences in Crystalline Form (Polymorphism):
-
Problem: this compound can exist in different crystalline forms (polymorphs) or as a hydrate, each having distinct solubility characteristics.[2] The commercially available form is often a monohydrate.[1]
-
Solution:
-
Characterize your starting material using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify the crystalline form.
-
Ensure you are using the same form for all experiments to maintain consistency.
-
2. Presence of Impurities:
-
Problem: Impurities from the synthesis process can affect the solubility of the final product.
-
Solution:
-
Obtain a certificate of analysis (CoA) for each batch to check for purity.
-
If necessary, purify the this compound. Purification can be achieved by leveraging its pH-dependent solubility.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of cephalexin and its hydrochloride salt?
The aqueous solubility of cephalexin and its salts can vary depending on the specific form and the conditions of the measurement. The table below summarizes reported solubility values.
| Compound | Solvent | Temperature | Solubility |
| Cephalexin | Water | Room Temp. | 1-2 mg/mL[1] |
| Cephalexin | Water | 25°C | 12.5 mg/mL[5] |
| Cephalexin | Water | - | 10 mg/mL[6] |
| Cephalexin | H₂O | - | ≥8.7 mg/mL[4] |
| Cephalexin Monohydrate | Water | Room Temp. | 5.6 mg/mL[3][7] |
| Cephalexin | PBS (pH 7.2) | - | ~2 mg/mL[8] |
| This compound | Water | - | 4 mg/mL[9][10] |
| This compound | DMSO | - | 9 mg/mL[9] |
Q2: How can I enhance the aqueous solubility of this compound for my experiments?
Several methods can be employed to improve the solubility of this compound:
-
pH Adjustment: As detailed in the troubleshooting guide, moving the pH away from the isoelectric point (4.5-5) will increase solubility.[1][2]
-
Use of Cosolvents: For certain applications, particularly in vivo studies, cosolvents can be effective. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and water.[9][10] Ethylene glycol has also been shown to be a beneficial cosolvent.[11]
-
Salt Formation: Creating different pharmaceutical salts of cephalexin can significantly enhance its aqueous solubility. For instance, a salt with 5-sulfosalicylic acid was found to be over 6 times more soluble than cephalexin monohydrate.[3][7]
-
Complexation: The use of complexing agents like cyclodextrins can encapsulate the drug molecule, thereby increasing its solubility in water.[12][13]
-
Solid Dispersion: This technique involves dispersing the drug in an inert carrier matrix, often converting it to a more soluble amorphous form.[14][15]
Q3: Are there detailed experimental protocols for preparing more soluble forms of cephalexin?
Yes, here are summaries of protocols for salt formation and the preparation of a solution using cosolvents:
Experimental Protocol: Preparation of a Cephalexin Salt with an Organic Acid
This protocol is adapted from a study that successfully synthesized novel cephalexin salts with improved solubility.[3][7]
-
Molar Equivalence: In a suitable vessel, combine equimolar amounts of cephalexin and the chosen organic acid coformer (e.g., 2,6-dihydroxybenzoic acid).
-
Dissolution: Add an aqueous solution (e.g., 15 mL for 0.3 mmol) and stir. The addition of a small amount of a cosolvent like ethanol (e.g., 2 mL) and gentle heating (e.g., to 50°C) can aid in complete dissolution.
-
Crystallization: Filter the resulting solution and allow it to evaporate slowly under ambient conditions.
-
Harvesting: Collect the resulting crystals after a suitable period (e.g., two weeks).
Experimental Protocol: Preparation of a Cosolvent-Based Formulation for In Vivo Studies
This protocol is based on formulations used for in vivo experiments.[9]
-
Stock Solution: Prepare a stock solution of this compound in fresh DMSO (e.g., 9 mg/mL). Note that moisture-absorbing DMSO can reduce solubility.
-
Vehicle Preparation: For a 1 mL final volume, take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.
-
Surfactant Addition: Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Final Dilution: Add 500 µL of deionized water to bring the total volume to 1 mL. Use the mixed solution promptly for best results.
Visual Guides
Below are diagrams illustrating key concepts and workflows related to overcoming this compound solubility issues.
Caption: Troubleshooting workflow for dissolution issues.
Caption: Key methods for enhancing solubility.
References
- 1. CEPHALEXIN [dailymed.nlm.nih.gov]
- 2. [Means of purification of cephalexin with a view to therapeutic use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05565A [pubs.rsc.org]
- 4. apexbt.com [apexbt.com]
- 5. Cephalexin | 15686-71-2 [chemicalbook.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. sitios.ucsc.cl [sitios.ucsc.cl]
- 12. impactfactor.org [impactfactor.org]
- 13. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
Reducing variability in cephalexin hydrochloride dissolution testing results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in cephalexin hydrochloride dissolution testing results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound dissolution testing?
High variability in dissolution testing of this compound can stem from several factors, broadly categorized as formulation-related, dissolution apparatus and method-related, and analytical-related. Key sources include inconsistencies in tablet hardness and composition, improper setup and calibration of the dissolution apparatus, issues with the dissolution medium, and errors during the analytical finish, typically by HPLC.[1][2][3][4]
Q2: How does the formulation of the cephalexin tablet affect dissolution?
The formulation has a significant impact on the dissolution profile. For instance, in extended-release tablets, higher concentrations of polymers like Eudragit L100 can reduce drug release, while increased amounts of disintegrants such as microcrystalline cellulose can enhance it.[1] Tablet hardness is another critical parameter; harder tablets generally exhibit slower dissolution.[1][5]
Q3: What are the critical parameters for the dissolution apparatus setup and calibration?
Proper mechanical calibration of the dissolution apparatus is essential to minimize variability.[2][6][7] Key parameters to control are outlined in the USP General Chapter <711>. These include vessel verticality, centering of the stirring element, rotation speed, and temperature.[2][8][9] Regular performance verification testing using reference standards like USP Prednisone tablets is also crucial.[2]
Q4: Can the dissolution medium introduce variability?
Yes, the dissolution medium is a critical factor. Inadequate deaeration can lead to the formation of air bubbles on the tablet surface or basket mesh, impeding drug release.[10][11] The pH of the medium is also vital, as cephalexin's solubility is pH-dependent.[12][13] For poorly soluble formulations, the type and concentration of any added surfactants must be carefully controlled.[14][15]
Q5: What are common analytical issues that can affect dissolution results?
Problems with the HPLC analysis of dissolution samples can be a significant source of error. These include incomplete dissolution of the sample in the mobile phase, precipitation of the drug after sampling but before analysis, and issues with the mobile phase composition or column temperature.[3][10][16][17][18]
Troubleshooting Guides
Issue 1: High variability between dissolution vessels.
This is often related to the physical setup and calibration of the dissolution apparatus.
Troubleshooting Steps:
-
Verify Mechanical Calibration: Ensure that all mechanical parameters of the dissolution apparatus meet USP specifications. A detailed checklist is provided in the table below.
-
Inspect Apparatus Components: Check paddles and baskets for any signs of damage or corrosion. Ensure they meet the dimensional requirements outlined in USP <711>.[2]
-
Check for Vibration: Excessive vibration can cause inconsistent dissolution results. Ensure the dissolution bath is on a level, stable surface and that there are no external sources of vibration.[4][19]
-
Examine Vessel Geometry: Inconsistencies in the shape of the dissolution vessels can alter hydrodynamics and lead to variability.[19][20] If variability persists with a specific vessel, consider replacing it.
Table 1: Key Mechanical Calibration Parameters for Dissolution Apparatus (USP Apparatus 1 & 2)
| Parameter | Specification | Frequency |
| Vessel Verticality | Deviation should not be more than 0.5° from 90.0°.[2] | Quarterly |
| Centering | The difference between the largest and smallest readings from the shaft to the inner vessel wall should not be greater than 2.0 mm.[8] | Quarterly |
| Rotation Speed | Within ± 1 rpm of the set value.[2] | Quarterly |
| Temperature | Maintained at 37 ± 0.5 °C.[7][9][21] | Per test |
| Paddle/Basket Height | 25 ± 2 mm from the bottom of the vessel.[9] | Quarterly |
| Wobble | Total deflection of the probe tip must be less than 1.0 mm.[2] | Quarterly |
Experimental Protocol: Verifying Vessel Verticality
-
Use a calibrated digital protractor.
-
Place the protractor on the inner surface of the dissolution vessel.
-
Measure the verticality at two positions, 90° apart, around the vessel axis.
-
The reading should be 90.0° ± 0.5°.[2]
-
Repeat for all vessels in the dissolution bath.
Issue 2: Slower than expected dissolution or incomplete dissolution.
This can be caused by issues with the formulation, the dissolution medium, or the analytical method.
Troubleshooting Steps:
-
Evaluate Formulation Hardness: If possible, test the hardness of the tablets being used. Higher than expected hardness can lead to slower dissolution.[1]
-
Ensure Proper Deaeration of Medium: Use a validated deaeration procedure, such as heating the medium to 41-45°C followed by vacuum filtration and stirring under reduced pressure.[2] The dissolved oxygen level should be below 6 mg/L.[10][11]
-
Verify Medium pH: Measure the pH of the dissolution medium before and after the test to ensure it remains within the specified range.[15]
-
Check for Post-Sampling Precipitation: If the drug is supersaturated in the dissolution medium, it may precipitate after sampling. Diluting the sample with a solvent in which the drug is more soluble immediately after filtration can prevent this.[10][11]
Experimental Protocol: Dissolution Medium Deaeration (USP Method)
-
Heat an appropriate volume of the dissolution medium to between 41°C and 45°C.
-
Filter the heated medium through a 0.45-µm membrane filter under vacuum.
-
Continue to stir the medium under reduced pressure for an additional 5 minutes.[2]
Issue 3: Inconsistent results from HPLC analysis.
Variability in the analytical finish can obscure the true dissolution profile.
Troubleshooting Steps:
-
Confirm Sample Solubility in Mobile Phase: Ensure that the cephalexin in the dissolution samples is completely dissolved in the mobile phase.[3]
-
Check for Peak Tailing or Splitting: These issues can indicate problems with the column, mobile phase pH, or an interaction between the sample solvent and the mobile phase.[3][16]
-
Verify System Stability: Check for leaks, air bubbles in the pump, and fluctuations in column temperature, all of which can cause variable retention times and peak areas.[3][18]
-
Filter Samples: Always filter dissolution samples before injecting them into the HPLC system to prevent clogging of the column.[3]
Table 2: Common HPLC Troubleshooting for Dissolution Samples
| Issue | Potential Cause | Recommended Action |
| Variable Retention Times | Leaks, changes in mobile phase composition, air in the pump, column temperature fluctuations.[3] | Check for leaks, prepare fresh mobile phase, degas the mobile phase, ensure the column compartment is at a stable temperature. |
| Peak Tailing | Strong interactions between the sample and the stationary phase, incomplete sample dissolution.[3] | Adjust mobile phase pH, ensure complete sample dissolution in the mobile phase. |
| High Backpressure | Clogged column or inlet filter, air bubbles in the mobile phase.[3] | Flush the column, replace the inlet filter, degas the mobile phase. |
| No or Small Peaks | Detector lamp off, loose connections, no mobile phase flow, incorrect sample concentration.[3] | Check detector status and connections, ensure the pump is on and there is mobile phase, verify sample preparation. |
Visual Troubleshooting Workflows
Below are diagrams illustrating logical troubleshooting pathways for common issues encountered during this compound dissolution testing.
Caption: Troubleshooting workflow for high inter-vessel variability.
Caption: Troubleshooting workflow for slow or incomplete dissolution.
Caption: Troubleshooting workflow for inconsistent HPLC results.
References
- 1. The effect of tablet formulation and hardness on in vitro release of cephalexin from Eudragit L100 based extended release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. uhplcs.com [uhplcs.com]
- 4. Cause of high variability in drug dissolution testing and its impact on setting tolerances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation and Evaluation of Cephalexin Extended-release Matrix Tablets Using Hydroxy Propyl Methyl Cellulose as Rate-controlling Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. CALIBRATION OF DISSOLUTION TEST APPARATUS – PharmaGuideHub [pharmaguidehub.com]
- 9. pharmabeginers.com [pharmabeginers.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05565A [pubs.rsc.org]
- 14. ijpsr.com [ijpsr.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Solving Common Errors in HPLC [omegascientific.com.sg]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. raytor.com [raytor.com]
Identifying and mitigating interference in cephalexin hydrochloride spectroscopic assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cephalexin hydrochloride spectroscopic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal wavelength (λmax) for the spectroscopic determination of this compound?
A1: The optimal wavelength for measuring this compound is generally observed around 259 nm to 262 nm.[1][2][3][4] The specific λmax can vary slightly depending on the solvent or buffer system used. For instance, in 0.1 N HCl, the λmax is reported at 257 nm, while in a phosphate buffer with a pH of 2.0, it is 261 nm.[1] Another study using a phosphate buffer at pH 5.5 also identified the λmax at 261 nm.[5]
Q2: My absorbance readings are inconsistent or not reproducible. What are the potential causes and solutions?
A2: Inconsistent absorbance readings can stem from several factors:
-
Instrument Instability: Ensure the spectrophotometer is properly warmed up and calibrated.
-
Sample Preparation: Inaccuracies in dilution, improper mixing, or contamination of solvents can lead to variability. Use calibrated pipettes and high-purity solvents.
-
Cuvette Mismatch or Contamination: Use matched quartz cuvettes and ensure they are clean and free of scratches. Rinse cuvettes with the blank solution before each measurement.
-
Solution Instability: Cephalexin can degrade under certain conditions. Prepare fresh solutions and perform measurements promptly. One study indicated that sample solutions are stable for up to 24 hours at room temperature.[5]
Q3: I am observing a shift in the λmax of my cephalexin standard. Why is this happening?
A3: A shift in the λmax can be indicative of:
-
Change in Solvent/pH: The polarity and pH of the solvent can influence the chromophore of cephalexin, leading to a shift in the absorption maximum.[1][3] Ensure consistent use of the same solvent and buffer system throughout your experiments. The optimal pH for determination has been reported to be 6.7.[3]
-
Degradation of the Analyte: Cephalexin is susceptible to degradation under acidic, basic, and oxidative conditions, which can result in the formation of degradation products with different absorption spectra.[6][7][8][9]
-
Presence of Impurities: Impurities in the drug substance or reagents can interfere with the spectral analysis.
Q4: How can I identify and mitigate interference from excipients in my formulation?
A4: Excipients used in pharmaceutical formulations can sometimes interfere with spectroscopic analysis.[10]
-
Identification: Prepare a placebo solution containing all the excipients without the active pharmaceutical ingredient (API), cephalexin. Scan this placebo solution across the UV range to check for any absorbance at the analytical wavelength of cephalexin.
-
Mitigation:
-
Method Specificity: Develop a method that is specific to cephalexin and where excipients show no absorbance.[5]
-
Blank Correction: Use the placebo solution as the blank in your spectrophotometric measurements to subtract any background absorbance from the excipients.
-
Chromatographic Separation: If spectral overlap is significant, consider using a stability-indicating HPLC method to separate cephalexin from the interfering excipients before quantification.[11][12][13]
-
Q5: My assay results show a lower than expected concentration of cephalexin. What could be the reason?
A5: A lower than expected concentration could be due to:
-
Degradation: Cephalexin is known to degrade under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis.[5][6][7][8][11] The degradation products may not absorb at the same wavelength as the intact drug, leading to an underestimation of the concentration.
-
Incomplete Dissolution: Ensure complete dissolution of the cephalexin sample in the chosen solvent. Sonication can aid in dissolution.[5]
-
Adsorption: Cephalexin might adsorb to the surface of glassware or filter membranes. Use appropriate materials and minimize filtration if possible.
Q6: Can degradation products of cephalexin interfere with the spectroscopic assay?
A6: Yes, degradation products can significantly interfere with the assay. Forced degradation studies have shown that cephalexin degrades under various stress conditions, leading to the formation of multiple degradation products.[6][7][8][9] These products may have their own absorbance spectra that can overlap with that of cephalexin. To overcome this, a stability-indicating analytical method, such as HPLC, is recommended to separate the parent drug from its degradation products before quantification.[5][11]
Quantitative Data Summary
Table 1: UV Spectrophotometric Method Parameters for this compound Analysis
| Parameter | Method A | Method B | Method C | Method D |
| Solvent/Buffer | Phosphate Buffer (pH 2.0) | 0.1 N HCl | Phosphate Buffer (pH 5.5) | Distilled Water |
| λmax (nm) | 261 | 257 | 261 | 262 |
| Linearity Range (µg/mL) | 5 - 40 | 5 - 50 | 1 - 120 | 15 - 75 |
| Correlation Coefficient (r²) | - | - | 0.999 | 0.9998 |
| LOD (µg/mL) | 0.855 | 2.357 | - | 2.60 |
| LOQ (µg/mL) | 2.85 | 7.857 | - | 7.89 |
| Reference | [1] | [1] | [5] | [2] |
Table 2: Summary of Forced Degradation Studies of Cephalexin
| Stress Condition | Reagent/Condition | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | - | Significant | [5] |
| 1 M HCl | - | Susceptible | [7][8][9] | |
| Base Hydrolysis | 0.01 M NaOH | - | Significant | [5] |
| 0.04 M NaOH | - | Susceptible | [7][8][9] | |
| Oxidative Degradation | 3% v/v H₂O₂ | 45 min | Significant | [5] |
| 0.3% H₂O₂ | - | Susceptible | [7][8][9] | |
| Thermal Degradation | 80°C | - | Significant | [5] |
| 60°C | - | Stable | [8][9] | |
| Photolytic Degradation | UV light (365 nm) | 25 min | Significant | [5] |
| UV light (300-800 nm) | - | Stable | [8][9] |
Experimental Protocols
Protocol 1: Standard UV-Vis Spectrophotometric Assay for Cephalexin
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the chosen solvent (e.g., 0.1 N HCl or a phosphate buffer) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[5]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 5-50 µg/mL).
-
Sample Preparation: For pharmaceutical formulations, take a quantity of the powdered capsules or an aliquot of the syrup equivalent to a known amount of cephalexin and dissolve it in the solvent.[1][5] Filter the solution if necessary to remove insoluble excipients. Further dilute the solution to bring the concentration within the linear range of the assay.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax (e.g., 261 nm).
-
Use the solvent as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
-
Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of cephalexin in the sample solution from the calibration curve using linear regression analysis.
Protocol 2: Forced Degradation Study
-
Acid Degradation: Treat the cephalexin solution with an acid (e.g., 0.1 M HCl) and heat if necessary.[5]
-
Base Degradation: Treat the cephalexin solution with a base (e.g., 0.01 M NaOH) at room temperature.[5]
-
Oxidative Degradation: Treat the cephalexin solution with hydrogen peroxide (e.g., 3% v/v H₂O₂).[5]
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80°C).[5]
-
Photolytic Degradation: Expose the cephalexin solution to UV light (e.g., 365 nm) in a UV chamber.[5]
-
Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all the stressed samples appropriately with the mobile phase (for HPLC) or a suitable solvent (for UV spectrophotometry) and analyze to determine the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for cephalexin spectroscopic assays.
Caption: Standard experimental workflow for UV-Vis analysis.
References
- 1. ajrconline.org [ajrconline.org]
- 2. ijsr.net [ijsr.net]
- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 4. UV-Vis Spectrum of Cephalexin | SIELC Technologies [sielc.com]
- 5. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. rjptonline.org [rjptonline.org]
Improving the stability of cephalexin hydrochloride stock solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of cephalexin hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For immediate use, sterile distilled water or a buffer solution (e.g., phosphate buffer) is suitable. Cephalexin has low solubility in water at room temperature, typically 1-2 mg/mL, though concentrations up to 10 mg/mL can be achieved. For longer-term storage, dimethyl sulfoxide (DMSO) can be used, followed by further dilution in aqueous buffers or culture media. However, it's crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of cephalexin.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Aqueous solutions of cephalexin are not recommended for storage for more than one day at room temperature. For longer-term storage, it is advised to aliquot the stock solution into single-use volumes and store them at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: Why is the pH of the stock solution important for stability?
A3: The stability of cephalexin is highly pH-dependent. The degradation of cephalexin is significant at pH values below 7.[1] While a specific pH minimum for stability has not been uniformly defined across all studies, avoiding strongly acidic or alkaline conditions is crucial for preventing hydrolysis of the β-lactam ring, a primary degradation pathway.
Q4: Can I filter-sterilize my this compound stock solution?
A4: Yes, filter sterilization using a 0.22 µm filter is a recommended practice, especially for solutions prepared in aqueous buffers for use in cell culture or other sterile applications. Solutions prepared in solvents like DMSO do not typically require filter sterilization.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation in the stock solution upon storage at 4°C. | Cephalexin has low solubility in aqueous solutions at room temperature and below. The isoelectric point of cephalexin is approximately 4.5 to 5, where its solubility is at a minimum. | Prepare the stock solution at a higher concentration in a suitable solvent like DMSO and dilute it to the final working concentration in your aqueous medium just before use. If using an aqueous solution, ensure the pH is not near the isoelectric point. For storage, consider freezing aliquots at -20°C or -80°C. |
| The stock solution has turned yellow or orange over time. | A color change, particularly to yellow or orange, can indicate the hydrolysis of the β-lactam ring, a key step in cephalexin degradation.[2] This process can be accelerated by improper storage temperatures, pH extremes, and exposure to light. | Discard the discolored solution as it may have lost potency. Prepare a fresh stock solution and ensure it is stored in aliquots, protected from light, at -20°C or -80°C. |
| Loss of antibacterial activity in the experiment. | This is likely due to the degradation of cephalexin, leading to a lower effective concentration. Degradation can be caused by hydrolysis, oxidation, or photolysis, and is accelerated by elevated temperatures and inappropriate pH.[3][4] | Prepare fresh stock solutions more frequently. Ensure proper storage conditions are maintained. It is also advisable to periodically test the potency of your stock solution, for example, by using a stability-indicating HPLC method. |
| Difficulty dissolving this compound powder. | Cephalexin has limited solubility in water at room temperature. | Gentle warming to 37°C and sonication can aid in dissolving the powder.[5] For higher concentrations, consider using a small amount of a suitable buffer or preparing the initial stock in DMSO. |
Quantitative Data on Cephalexin Stability
The stability of cephalexin is influenced by both temperature and pH. The degradation generally follows first-order or pseudo-first-order kinetics.
Table 1: Effect of Temperature on the Degradation Rate Constant of Cephalexin Suspensions
| Temperature (°C) | Degradation Rate Constant (k) (year⁻¹) - Brand A | Degradation Rate Constant (k) (year⁻¹) - Brand B | Degradation Rate Constant (k) (year⁻¹) - Brand C | Degradation Rate Constant (k) (year⁻¹) - Brand D |
| 37 | 0.180 | 0.115 | 0.161 | 0.201 |
| 45 | 0.251 | 0.182 | 0.230 | 0.271 |
| 55 | 0.392 | 0.921 | 0.370 | 0.350 |
| Data synthesized from a study on various brands of cephalexin suspensions, indicating that higher temperatures lead to a higher rate of degradation.[3] |
Table 2: Stability of Reconstituted Cephalexin Monohydrate Suspension
| Storage Temperature (°C) | Stability |
| -20 | No appreciable degradation over 90 days.[1] |
| 4 | No appreciable degradation over 90 days.[1] |
| 25 | No appreciable degradation over 90 days.[1] |
| 40 | Followed a first-order rate of degradation.[1] |
| 60 | Followed a first-order rate of degradation.[1] |
| 80 | Followed a first-order rate of degradation.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution (10 mg/mL)
-
Preparation:
-
Weigh out 100 mg of this compound powder.
-
Add the powder to a sterile 15 mL conical tube.
-
Add 8 mL of sterile phosphate-buffered saline (PBS) at pH 7.2.
-
Gently warm the solution to 37°C and vortex or sonicate until the powder is completely dissolved.
-
Adjust the final volume to 10 mL with sterile PBS.
-
-
Sterilization:
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
-
Storage:
-
Aliquot the sterilized stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
-
For immediate use, the solution can be stored at 2-8°C for up to 24 hours.
-
Protocol 2: Stability Testing of this compound Stock Solutions by HPLC
This protocol outlines a general method for assessing the stability of cephalexin solutions.
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 1 hour. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 30 minutes. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.
-
-
HPLC Analysis:
-
Chromatographic System:
-
Procedure:
-
Prepare a standard solution of cephalexin of known concentration in the mobile phase.
-
Dilute the samples from the forced degradation study and the stored stock solution to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
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Compare the peak area of cephalexin in the degraded/stored samples to that of the standard to determine the percentage of remaining cephalexin.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajopred.com [ajopred.com]
- 4. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation [pubmed.ncbi.nlm.nih.gov]
- 5. Cephalexin: Side effects and how to manage them [medicalnewstoday.com]
- 6. uspnf.com [uspnf.com]
Minimizing degradation of cephalexin hydrochloride during sample preparation.
This technical support center provides guidance on minimizing the degradation of cephalexin hydrochloride during sample preparation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade during sample preparation?
A1: this compound is susceptible to degradation under several conditions. The primary factors include:
-
pH: It is prone to hydrolysis in both acidic and basic conditions, with degradation being more pronounced in alkaline solutions.[1][2][3]
-
Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[2][3][4]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[2][3][5]
-
Light: Photolytic degradation can occur upon exposure to UV light.[2][6]
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Metal Ions: The presence of certain metal ions can catalyze degradation.[2][3]
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: Studies on the kinetics of cephalexin degradation in aqueous solutions indicate that it is most stable in a slightly acidic to neutral pH range. While one study noted a degradation minimum for the related compound cefazolin between pH 5.5 and 6.5, it was observed that cephalexin did not show a distinct minimum in that specific range.[7] However, for practical purposes, maintaining a pH around 5.5 is often recommended for analytical methods.[6][8] It is crucial to avoid strongly acidic or alkaline conditions.
Q3: How should I store my this compound stock solutions and samples?
A3: To ensure stability, stock solutions and prepared samples should be stored under the following conditions:
-
Temperature: Refrigerated (2-8 °C) or frozen (-20 °C) conditions are recommended.[8][9][10] In human plasma, cephalexin was found to be stable for at least 8 weeks at –20ºC.[9] A study on reconstituted cephalexin monohydrate suspension showed no appreciable degradation for 90 days at -20°C and 4°C.[10]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]
-
Solvent: For stock solutions, methanol is a suitable solvent, with stability reported for at least 8 weeks at -20°C.[9]
Q4: Can I heat my this compound sample to aid dissolution?
A4: It is not recommended to heat this compound solutions, as elevated temperatures accelerate its degradation.[5][6] If dissolution is an issue, consider alternative solvents or gentle sonication at a controlled, low temperature. Forced degradation studies show significant degradation at temperatures of 40°C, 60°C, and 80°C.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of cephalexin in my samples. | Degradation due to inappropriate pH of the diluent or mobile phase. | Ensure the pH of all solutions is within the optimal stability range (slightly acidic to neutral). A phosphate buffer at pH 5.5 has been used successfully in analytical methods.[6][8] |
| Exposure to high temperatures during sample preparation. | Avoid heating samples. Perform all dissolution and dilution steps at room temperature or below.[10] | |
| Photodegradation from exposure to light. | Prepare and store samples in amber vials or protect them from light.[5] | |
| Appearance of unknown peaks in my chromatogram. | Formation of degradation products. | This is likely due to hydrolysis or oxidation. Review your sample preparation procedure to identify potential exposure to extreme pH, oxidizing agents, or high temperatures.[2][3][4] |
| Contamination of the sample or solvent. | Use high-purity solvents and properly cleaned glassware. Prepare fresh solutions. | |
| Inconsistent results between replicate samples. | Ongoing degradation of the analyte in prepared samples. | Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, store them at refrigerated or frozen temperatures.[9][10] A study showed stability in plasma for at least 24 hours at room temperature after processing.[9] |
| Non-homogeneous sample. | Ensure complete dissolution and thorough mixing of the sample before analysis. |
Quantitative Data Summary
The following table summarizes the degradation of cephalexin under different stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 45 min | Ambient | Moderate | [6] |
| 1 M HCl | - | - | Susceptible | [2][3] | |
| Base Hydrolysis | 0.01 M NaOH | 45 min | Ambient | Severe | [6] |
| 0.04 M NaOH | - | - | Susceptible | [2][3] | |
| Oxidation | 3% v/v H₂O₂ | 45 min | Ambient | Most Severe | [6] |
| 0.3% H₂O₂ | - | - | Susceptible | [2][3] | |
| Thermal | 80 °C | - | 80 °C | Significant | [6] |
| 60 °C | - | 60 °C | Stable | [2][3] | |
| Photolytic | UV light (365 nm) | 25 min | Ambient | Moderate | [6] |
| UV/Visible light (300-800 nm) | - | - | Stable | [2][3] |
Note: The degree of degradation can vary based on the exact experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
This protocol describes the preparation of a standard stock solution suitable for HPLC analysis, designed to minimize degradation.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flask (e.g., 10 mL), Class A
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard.
-
Once dissolved, make up the volume to the mark with methanol.
-
Mix the solution thoroughly.
-
This stock solution (e.g., 1 mg/mL) should be stored at -20°C in an amber vial.[9]
Protocol 2: Forced Degradation Study - Alkaline Hydrolysis
This protocol outlines a method for inducing alkaline degradation of cephalexin for investigational purposes.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
0.01 M Sodium Hydroxide (NaOH)
-
0.01 M Hydrochloric Acid (HCl)
-
Volumetric flasks
Procedure:
-
Transfer a known volume of the cephalexin stock solution to a volumetric flask.
-
Add an equal volume of 0.01 M NaOH.
-
Allow the mixture to stand at room temperature for a specified time (e.g., 45 minutes).[6]
-
After the incubation period, neutralize the solution by adding an equivalent volume of 0.01 M HCl.
-
Dilute the solution to the final volume with the mobile phase or an appropriate diluent.
-
Analyze the sample immediately by a stability-indicating HPLC method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ajopred.com [ajopred.com]
- 6. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of cephalexin monohydrate suspension in polypropylene oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of cephalexin hydrochloride in biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of cephalexin hydrochloride in biological samples, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of cephalexin?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1][2] In the analysis of cephalexin from biological samples like plasma or urine, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3] This variability can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[1] Phospholipids and proteins are major contributors to matrix effects in plasma samples.[3]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for cephalexin analysis?
A2: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4]
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[5][6] While quick, it may result in a less clean extract and significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates cephalexin from matrix components based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[7] It generally provides a cleaner sample than PPT.[8]
-
Solid-Phase Extraction (SPE): This is a highly selective method that uses a solid sorbent to retain either the analyte or the interferences.[9] SPE is often considered the most effective technique for removing matrix components, resulting in the cleanest extracts and minimal matrix effects.[10][11]
Q3: Why is an internal standard (IS) crucial for cephalexin bioanalysis?
A3: An internal standard is essential to compensate for variability during sample preparation and analysis, including matrix effects.[12] An ideal IS behaves similarly to the analyte of interest. A stable isotope-labeled (SIL) internal standard, such as Cephalexin-d5, is the preferred choice.[13] Since a SIL-IS has nearly identical physicochemical properties to cephalexin, it will experience similar degrees of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[14][15]
Q4: How can I quantitatively assess matrix effects in my cephalexin assay?
A4: The most common method is the post-extraction spike technique.[12] This involves comparing the peak area of cephalexin spiked into an extracted blank matrix sample with the peak area of cephalexin in a neat solution (e.g., mobile phase) at the same concentration. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q5: Can I use a different cephalosporin as an internal standard if a SIL-IS for cephalexin is unavailable?
A5: While a SIL-IS is ideal, a structural analog (another cephalosporin) can be used, but with caution. For instance, one study on amoxicillin utilized cephalexin as an internal standard.[16] It is critical to validate that the chosen analog has a similar extraction recovery and chromatographic retention time, and is affected by the matrix in the same way as cephalexin. However, it may not perfectly mimic the ionization behavior of cephalexin, potentially leading to less accurate correction for matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Recovery of Cephalexin | - Inefficient sample preparation method. - Suboptimal pH during extraction. - Inappropriate solvent selection for LLE or SPE. | - Switch to a more rigorous sample preparation technique (e.g., from PPT to SPE). - Adjust the pH of the sample to ensure cephalexin is in a neutral, extractable form. - Optimize the organic solvent for LLE or the sorbent and elution solvent for SPE.[9] |
| Significant Ion Suppression | - Co-elution of matrix components (e.g., phospholipids). - Insufficient sample cleanup. - High concentration of salts or other non-volatile components. | - Improve chromatographic separation to resolve cephalexin from interfering peaks.[4] - Employ a more effective sample preparation method like SPE to remove interferences.[10] - Dilute the sample extract before injection to reduce the concentration of interfering species.[14] |
| High Variability in Results (Poor Precision) | - Inconsistent matrix effects between samples. - Inconsistent sample preparation. - Absence or poor performance of the internal standard. | - Implement the use of a stable isotope-labeled internal standard (Cephalexin-d5).[13] - Automate the sample preparation process to improve consistency.[17] - Ensure the internal standard is added early in the sample preparation workflow. |
| Peak Tailing or Splitting | - Column overload. - Presence of residual matrix components interacting with the analytical column. - Incompatible solvent composition between the final extract and the mobile phase. | - Dilute the sample extract or reduce the injection volume. - Enhance the sample cleanup procedure to remove strongly retained interferences. - Ensure the final extract is reconstituted in a solvent similar in composition and strength to the initial mobile phase. |
| Instrument Contamination/Carryover | - Buildup of non-volatile matrix components in the ion source or on the column. - Inadequate washing of the autosampler injection port. | - Implement a robust column washing step after each analytical run. - Regularly clean the mass spectrometer's ion source. - Optimize the autosampler wash procedure with a strong organic solvent. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cephalexin Analysis
| Sample Preparation Technique | Typical Recovery (%) | Relative Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 100%[18] | Can be significant | Fast, simple, low cost.[5] | Less clean extract, prone to ion suppression.[2] |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | Moderate | Good cleanup, relatively low cost.[7] | Can be labor-intensive, may require optimization of pH and solvent. |
| Solid-Phase Extraction (SPE) | > 90%[16] | Minimal | Excellent cleanup, high recovery, suitable for automation.[9] | Higher cost, more complex method development.[10] |
Note: Recovery and matrix effect values are approximate and can vary significantly based on the specific biological matrix, protocol, and analytical conditions.
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a general guideline for the simple and rapid preparation of plasma or serum samples.
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Sample Aliquoting: Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 5 µL) of the internal standard working solution (e.g., Cephalexin-d5) to each sample.[13]
-
Protein Precipitation: Add 300-400 µL of cold acetonitrile or methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general workflow for a more thorough sample cleanup using a reversed-phase SPE cartridge.
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Sample Pre-treatment: Dilute 250 µL of plasma with a suitable buffer (e.g., 450 µL of ultrapure water).[16] Add the internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[16]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute the cephalexin and internal standard with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for cephalexin analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. longdom.org [longdom.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Current trends in sample preparation by solid-phase extraction techniques for the determination of antibiotic residues in foodstuffs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectralabsci.com [spectralabsci.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]
- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. interesjournals.org [interesjournals.org]
- 17. shimadzu.com [shimadzu.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chromatographic Resolution of Cephalexin Hydrochloride and Its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between cephalexin hydrochloride and its impurities.
Troubleshooting Guide
Problem: Poor resolution between Cephalexin and its impurities, particularly Impurity A (D-Phenylglycine) and Impurity B (7-ADCA).
Initial Checks:
-
System Suitability: Ensure your system meets the suitability requirements defined in your method (e.g., resolution, tailing factor, theoretical plates).
-
Column Health: An old or contaminated column is a common cause of poor resolution. Flush the column with a strong solvent or replace it if necessary.
-
Mobile Phase Preparation: Double-check the pH and composition of your mobile phase. Inaccurate preparation can significantly impact selectivity and resolution.
Solutions (in order of implementation):
-
Optimize Mobile Phase pH: The ionization state of cephalexin and its impurities is pH-dependent. Adjusting the pH of the mobile phase can alter their retention times and improve separation. For reversed-phase chromatography, a pH range of 3.0 to 7.0 is typically explored. A pH around 4.0 to 6.0 has been shown to yield good resolution and peak shape.[1]
-
Adjust Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve the resolution of early-eluting peaks.
-
Change Organic Modifier Type: If adjusting the concentration is insufficient, switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation due to different solvent-solute interactions.
-
Modify Mobile Phase Buffer: The choice and concentration of the buffer can influence peak shape and resolution. Buffers like phosphate or acetate are commonly used. Experiment with different buffer salts and concentrations to see the effect on your separation.
-
Consider a Different Column: If mobile phase optimization does not provide the desired resolution, the column chemistry may not be suitable.
-
Stationary Phase: Standard C18 columns are widely used. However, for polar impurities, a column with a different stationary phase, such as a C8 or a mixed-mode column (combining reversed-phase and ion-exchange characteristics), might provide better separation.[2]
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column will increase efficiency and can lead to better resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Cephalexin that I should be looking for?
A1: Common process-related and degradation impurities for cephalexin are listed in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These include, but are not limited to:
-
Cephalexin EP Impurity A (D-Phenylglycine) [3]
-
Cephalexin EP Impurity B (7-Aminodesacetoxycephalosporanic acid or 7-ADCA) [4][5]
-
Cephalexin Diketopiperazine [6]
-
Cephalexin S-Sulfoxide [6]
-
Cefalexin EP Impurity F [6]
-
Cephalexin Impurity J [6]
Q2: My Cephalexin peak is tailing. How can I improve the peak shape?
A2: Peak tailing for cephalexin can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the basic amine groups in cephalexin, causing tailing.
-
Solution: Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate pH: If the mobile phase pH is too close to the pKa of cephalexin, it can lead to poor peak shape.
-
Solution: Adjust the pH to be at least 1.5-2 units away from the analyte's pKa.
-
Q3: Can I use a gradient elution method to improve the resolution of all impurities?
A3: Yes, a gradient elution can be very effective, especially when dealing with impurities that have a wide range of polarities. A shallow gradient, where the organic solvent concentration is increased slowly, can significantly improve the resolution of closely eluting peaks. A typical gradient might start with a low percentage of organic modifier and gradually increase to elute the more retained impurities.
Q4: What detection wavelength is optimal for analyzing Cephalexin and its impurities?
A4: A detection wavelength of around 254 nm or 262 nm is commonly used for the analysis of cephalexin and its related substances, as cephalexin has a UV absorbance maximum in this region.[7][8] Using a photodiode array (PDA) detector can be advantageous as it allows for the monitoring of multiple wavelengths simultaneously and can help in peak identification and purity assessment.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Cephalexin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Enable C18G (250 x 4.6 mm, 5 µm)[7] | Waters C18 (250 x 4.6 mm, 5 µm)[9] | Phenomenex C18 (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Methanol: 0.01 M TBAHS (50:50, v/v)[7] | Methanol: 0.1M Sodium acetate buffer (75:25 v/v)[9] | Water:Methanol:Acetonitrile (60:20:20, v/v/v), pH=4[10] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[9] | 1.0 mL/min[10] |
| Detection | 254 nm[7] | 240 nm[9] | 254 nm[10] |
| Retention Time | 3.276 min[7] | 4.04 min[9] | Not Specified |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Cephalexin
This protocol is based on a method developed for the determination of cephalexin in pharmaceutical dosage forms.[7]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Enable C18G (250 mm x 4.6 mm, 5 µm particle size).
-
Detector Wavelength: 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Reagents and Solutions:
-
Methanol (HPLC grade).
-
Tetrabutylammonium hydrogen sulfate (TBAHS).
-
HPLC grade water.
-
Mobile Phase Preparation (0.01 M TBAHS): Accurately weigh 3.3954 g of TBAHS and dissolve in 1000 mL of HPLC grade water.
-
Working Mobile Phase: Mix the 0.01 M TBAHS solution and methanol in a 50:50 (v/v) ratio. Degas the mobile phase by sonication for 20 minutes before use.
-
-
Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh 25 mg of Cephalexin reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution: Further dilute the standard stock solution with the mobile phase to the desired concentration.
-
Sample Solution: Prepare a sample solution of the drug product in the mobile phase to obtain a theoretical concentration within the calibration range.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the peak areas for quantification.
-
Mandatory Visualization
Caption: Workflow for HPLC method development to enhance resolution.
Caption: Troubleshooting decision tree for poor resolution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA [mdpi.com]
- 6. veeprho.com [veeprho.com]
- 7. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Cephalexin Hydrochloride Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of cephalexin hydrochloride, validated according to the International Council for Harmonisation (ICH) guidelines. The information presented herein is intended to assist researchers and analytical scientists in selecting and implementing a suitable HPLC method for their specific needs.
Introduction to HPLC Method Validation
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. For pharmaceuticals, the ICH provides a set of guidelines, primarily Q2(R1), that outline the necessary validation parameters to ensure the quality and consistency of analytical data.[1][2][3][4][5] These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Comparison of Validated HPLC Methods for this compound
Several HPLC methods have been developed and validated for the determination of cephalexin. These methods primarily differ in their chromatographic conditions, such as the type of stationary phase (column), mobile phase composition, flow rate, and detection wavelength. Below is a comparison of three distinct reversed-phase HPLC (RP-HPLC) methods.
Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | Waters C18 (250mm × 4.6mm, 5µm)[2] | Enable C18G (250 mm × 4.6 mm, 5 μm)[6] | ODS Column (250 × 4.6 mm)[7][8] |
| Mobile Phase | Methanol: 0.1M Sodium acetate buffer (75:25 v/v)[2] | Methanol: 0.01 M TBAHS (50:50, v/v)[6] | Methanol: Water (50:50 v/v)[7][8] |
| Flow Rate | 1.0 ml/min[2] | 1.0 ml/min[6] | 0.9 ml/min[7][8] |
| Detection Wavelength | 240 nm[2] | 254 nm[6] | 230 nm[7][8] |
| Injection Volume | 20 µl[2] | 20 μl | 20 µl[8] |
| Column Temperature | Ambient[2] | Ambient[6] | 25 ± 1°C[8] |
| Retention Time | 4.04 min[2] | Not Specified | 3.78 min[7][8] |
TBAHS: Tetrabutylammonium hydrogen sulfate ODS: Octadecylsilane
Validation Parameters According to ICH Guidelines
| Parameter | Method 1 | Method 2 | Method 3 | ICH Acceptance Criteria |
| Linearity Range | 5-30 µg/ml[2] | 1.0–120 μg/ml[6] | 0.05-80 µg/mL[7][8] | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.999[2] | 0.999[6] | Not Specified | |
| Accuracy (% Recovery) | High (not specified)[2] | > 99%[6] | > 99.8%[7] | 98.0% to 102.0% |
| Precision (% RSD) | < 2%[2] | < 2%[6] | Low (not specified)[7] | RSD ≤ 2% |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.06 µg/ml[4] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.20 µg/ml[4] | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from excipients | No interference from degradation products[6] | No interference from common excipients[7] | Peak purity and resolution from other components |
| Robustness | Robust[2] | Robust (tested for flow rate, mobile phase composition, wavelength)[4] | Not Specified | %RSD should be within acceptable limits after deliberate variations |
Experimental Protocols for HPLC Method Validation
The following are detailed methodologies for key validation experiments based on ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare a solution of the this compound standard.
-
Prepare solutions of known impurities and degradation products.
-
Prepare a placebo solution containing all the excipients present in the final dosage form.
-
Spike the placebo solution with the cephalexin standard and known impurities.
-
Inject all solutions into the HPLC system.
-
Acceptance Criteria: The peak for cephalexin should be well-resolved from any other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a stock solution of this compound standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the desired concentration range (e.g., 50% to 150% of the expected working concentration).
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with known amounts of this compound standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on Signal-to-Noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD: The concentration that yields a S/N ratio of 3:1.
-
LOQ: The concentration that yields a S/N ratio of 10:1.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 ml/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
Detection wavelength (e.g., ± 5 nm)
-
-
Analyze the system suitability parameters for each condition.
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the %RSD of the results should be within acceptable limits.
-
Visualization of Experimental Workflows
Caption: A typical workflow for HPLC method validation according to ICH guidelines.
Caption: Logical relationships between ICH Q2(R1) validation parameters for an analytical method.
Alternative Analytical Techniques
While RP-HPLC is the most common technique for cephalexin analysis, other methods can also be employed.
-
Micellar Electrokinetic Chromatography (MEKC): This technique offers advantages such as faster analysis times and higher column efficiency.[1][9] However, HPLC generally provides superior sensitivity.[1]
-
UV-Visible Spectrophotometry: A simpler and more cost-effective method, but it lacks the specificity of chromatographic techniques and may not be suitable for complex matrices or in the presence of interfering substances.[6][10][11]
-
Ultra-Fast Liquid Chromatography (UFLC): This is a variation of HPLC that utilizes higher pressures to achieve faster separation times without compromising resolution.[6]
Conclusion
The validation of an HPLC method for this compound according to ICH guidelines is crucial for ensuring the quality and reliability of analytical data in a regulated environment. This guide has provided a comparative overview of different validated HPLC methods, detailed experimental protocols for key validation parameters, and a look at alternative analytical techniques. The choice of a specific method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided data and protocols serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. Comparison of micellar electrokinetic chromatography, liquid chromatography, and microbiologic assay for analysis of cephalexin in oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. scispace.com [scispace.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Determination of cephalexin in oral suspensions by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
In Vitro Efficacy of Cephalexin: A Comparative Perspective on Hydrochloride and Monohydrate Forms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cephalexin is a widely used first-generation cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. It is available in two common salt forms: cephalexin hydrochloride and cephalexin monohydrate. While clinical studies have shown comparable therapeutic outcomes between the two forms in treating infections, a detailed in vitro comparison of their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) is not extensively documented. This guide presents representative in vitro susceptibility data for cephalexin and details the standardized methodologies required to perform direct comparative studies.
Comparative In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cephalexin against several common bacterial strains, compiled from various in vitro studies. It is important to note that these studies do not differentiate between the hydrochloride and monohydrate salts. However, this data serves as a baseline for the expected in vitro performance of cephalexin.
| Bacterial Strain | Cephalexin MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 1 - 8 | [1] |
| Streptococcus pyogenes | ≤ 3.1 | [2] |
| Streptococcus pneumoniae | ≤ 3.1 | [2] |
| Escherichia coli | 2 - 16 | [2][3] |
| Klebsiella pneumoniae | Inhibited by 12.5 | [2] |
| Proteus mirabilis | Inhibited by 12.5 | [2] |
| Bacillus anthracis | 2 | [4] |
| Vibrio cholerae | 2 | [4] |
| Pasteurella multocida | 2 | [4] |
Note: The in vitro activity of cephalexin can be influenced by factors such as the specific strain, inoculum size, and testing methodology.
A clinical study comparing this compound and cephalexin monohydrate in the treatment of skin and soft tissue infections found no significant differences in their efficacy.[5] In one part of the study, 95.7% of evaluable patients responded satisfactorily to this compound, compared to 90% for cephalexin monohydrate.[5] In a second part, the satisfactory response rates were 96.5% for this compound and 94% for cephalexin monohydrate.[5] While these are clinical outcomes, they suggest a comparable in vivo antibacterial effect.
Mechanism of Action
Cephalexin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] The process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Cephalexin binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Peptidoglycan Synthesis: This inactivation prevents the cross-linking of peptidoglycan chains, weakening the cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Caption: Cephalexin's mechanism of action targeting bacterial cell wall synthesis.
Experimental Protocols
To facilitate direct comparative studies, the following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test microorganism is grown overnight on an appropriate agar plate.
-
Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth).
-
The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to the final required concentration (typically 5 x 10⁵ CFU/mL in the final well volume).
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of this compound or cephalexin monohydrate is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate using sterile broth. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, the plate is examined for visible turbidity.
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[7]
-
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8]
-
Perform MIC Assay:
-
An MIC assay is performed as described above.
-
-
Subculturing:
-
Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
These aliquots are plated onto an appropriate agar medium that does not contain the antibiotic.
-
-
Incubation:
-
The agar plates are incubated at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, the number of colonies on each plate is counted.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[9]
-
Considerations for Comparative Studies
When designing in vitro studies to compare this compound and cephalexin monohydrate, the following factors should be considered:
-
Solubility and Stability: While both salts are generally soluble in aqueous media, differences in their dissolution rates or stability in the test medium could potentially influence the outcome of in vitro assays.[10][11] It is advisable to ensure complete dissolution of both compounds before starting the assay.
-
Purity and Potency: The purity and potency of the antibiotic powders used should be verified and accounted for when preparing stock solutions.
-
Standardized Methodology: Strict adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reproducible and comparable results.
Conclusion
While clinical data suggests comparable efficacy between this compound and cephalexin monohydrate, there is a lack of direct, head-to-head in vitro comparative studies. The provided MIC data for cephalexin offers a general understanding of its antibacterial spectrum. Researchers aiming to directly compare the two salt forms should employ standardized MIC and MBC testing protocols, paying close attention to factors such as solubility, stability, and the purity of the compounds. Such studies would provide valuable data for the scientific and drug development communities.
References
- 1. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity and human pharmacology of cephalexin, a new orally absorbed cephalosporin C antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative study of this compound and cephalexin monohydrate in the treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Cephalexin: In Vitro and in Vivo Studies" by Frank Cox Jr., Edward L. Quinn et al. [scholarlycommons.henryford.com]
- 7. apec.org [apec.org]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Multicomponent solid forms of antibiotic cephalexin towards improved chemical stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. [Means of purification of cephalexin with a view to therapeutic use] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of UV Spectrophotometric and HPLC Methods for Cephalexin Hydrochloride Analysis
For researchers, scientists, and drug development professionals, the choice of analytical methodology is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of cephalexin hydrochloride: UV spectrophotometry and High-Performance Liquid Chromatography (HPLC). The information presented, including detailed experimental protocols and comparative data, will aid in the selection of the most appropriate method for specific analytical needs.
Executive Summary
Both UV spectrophotometry and HPLC are established methods for the quantitative analysis of this compound. UV spectrophotometry offers a simpler, more cost-effective, and rapid analysis, making it suitable for routine quality control in less complex sample matrices. HPLC, on the other hand, provides superior specificity, sensitivity, and resolving power, rendering it the method of choice for complex mixtures, stability studies, and when stringent validation is required. This guide presents a side-by-side comparison of the performance characteristics of both methods, based on published experimental data.
Experimental Protocols
UV Spectrophotometric Method
The UV spectrophotometric determination of cephalexin is based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength. The amount of absorbance is directly proportional to the concentration of the drug in the solution.
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells is typically used.
Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of cephalexin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent, such as 0.1 N HCl or a phosphate buffer (pH 2.0 or 5.5), and make up the volume.[1][2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 µg/mL to 50 µg/mL.[1]
-
Sample Solution: For pharmaceutical formulations like capsules, the contents of a representative number of capsules are weighed and finely powdered. A quantity of powder equivalent to a specific amount of cephalexin is dissolved in the solvent, sonicated to ensure complete dissolution, filtered, and diluted to a suitable concentration within the calibration range.[1]
Analytical Procedure:
-
Set the spectrophotometer to scan the wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For cephalexin, the λmax is typically observed around 261 nm in phosphate buffer (pH 2.0) or 257 nm in 0.1 N HCl.[1]
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of cephalexin in the sample solution from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase that is pumped through the column at high pressure.
Instrumentation: A standard HPLC system equipped with a pump, injector, C18 column, and a UV detector is used.[3]
Chromatographic Conditions:
-
Column: A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A mixture of methanol and a buffer, such as 0.1M sodium acetate buffer (75:25 v/v) or a mixture of water, methanol, and acetonitrile (60:20:20 v/v/v), is frequently used.[3][4] The mobile phase is typically filtered and degassed before use.
-
Detection Wavelength: Detection is typically carried out at 240 nm or 254 nm.[3][4]
-
Injection Volume: A 10 µL or 20 µL injection volume is standard.[3][4]
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of cephalexin reference standard (e.g., 1 mg/mL) in the mobile phase or a suitable diluent.[5]
-
Working Standard Solutions: Dilute the stock solution to prepare a series of standard solutions with concentrations ranging, for example, from 5 µg/mL to 30 µg/mL.[3]
-
Sample Solution: Prepare the sample solution from the pharmaceutical dosage form in a similar manner to the UV spectrophotometric method, ensuring the final concentration falls within the linear range of the HPLC method.
Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish the calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the cephalexin peak by its retention time and quantify the amount by comparing its peak area with the calibration curve.
Quantitative Data Comparison
The following tables summarize the validation parameters for the UV spectrophotometric and HPLC methods for this compound analysis, as reported in various studies.
Table 1: Linearity and Range
| Parameter | UV Spectrophotometry | HPLC |
| Linearity Range | 5 - 50 µg/mL[1][2] | 1 - 75 µg/mL[4] |
| Correlation Coefficient (R²) | > 0.999[2] | > 0.999[3][4] |
Table 2: Sensitivity
| Parameter | UV Spectrophotometry | HPLC |
| Limit of Detection (LOD) | 0.855 µg/mL[1] | 0.05 mg/L (0.05 µg/mL)[4] |
| Limit of Quantitation (LOQ) | 2.85 µg/mL[1] | 0.165 mg/L (0.165 µg/mL)[4] |
Table 3: Accuracy and Precision
| Parameter | UV Spectrophotometry | HPLC |
| Accuracy (% Recovery) | > 99%[2] | 98.81 - 100.05%[4] |
| Precision (RSD %) | < 1.010%[1] | < 2.0%[4] |
Method Comparison Workflow
Caption: Workflow for the cross-validation of UV and HPLC methods.
Logical Comparison of Methods
Caption: Logical comparison of UV and HPLC methods for cephalexin analysis.
Conclusion
The cross-validation of UV spectrophotometric and HPLC methods for the determination of this compound reveals distinct advantages and limitations for each technique.
-
UV Spectrophotometry is a straightforward, economical, and rapid method that is well-suited for the routine analysis of cephalexin in bulk drug and simple dosage forms. Its primary limitation is the potential for interference from excipients and degradation products that may absorb at a similar wavelength.
-
HPLC offers superior specificity, sensitivity, and the ability to separate cephalexin from potential impurities and degradation products. This makes it the preferred method for stability-indicating assays, analysis of complex formulations, and for regulatory submissions where a high degree of accuracy and precision is required.
The choice between these two methods should be based on the specific requirements of the analysis, including the nature of the sample, the need for specificity, the available resources, and the intended application of the results. For high-throughput screening and routine quality control of known formulations, UV spectrophotometry can be a valuable tool. For comprehensive quality assessment, stability studies, and in the presence of interfering substances, HPLC is the more robust and reliable method.
References
Comparative analysis of cephalexin hydrochloride versus other first-generation cephalosporins.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of cephalexin hydrochloride and other prominent first-generation cephalosporins, namely cefazolin and cefadroxil. The objective is to offer a comprehensive resource for researchers and professionals engaged in drug development and antimicrobial research. This document outlines the antibacterial spectrum, pharmacokinetic profiles, and underlying mechanisms of action of these antibiotics, supported by experimental data and detailed protocols.
Overview of First-Generation Cephalosporins
First-generation cephalosporins are a class of beta-lactam antibiotics widely used in clinical practice.[1] They exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This class of antibiotics is primarily effective against Gram-positive organisms and a limited number of Gram-negative bacteria.[2] Common indications include skin and soft tissue infections, respiratory tract infections, and urinary tract infections.[1]
Comparative Antibacterial Spectrum
The in vitro activity of cephalexin, cefazolin, and cefadroxil against key Gram-positive and Gram-negative bacteria is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Bacterium | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | Cephalexin | 2 | 4 | [3] |
| Cefadroxil | 2 | 4 | [3] | |
| Cefazolin | 0.5 | 0.5 | [3] | |
| Streptococcus pyogenes (Group A Streptococcus) | Cephalexin | All strains inhibited by 3.1 µg/mL | - | [2] |
| Cefadroxil | Generally effective in eradication | - | [4] | |
| Cefazolin | All strains inhibited by 0.25 µg/mL | - | [5][6] | |
| Escherichia coli | Cephalexin | 80% of strains inhibited by 12.5 µg/mL | 90-96% of strains inhibited by 25 µg/mL | [2] |
| Cefadroxil | MIC range: 8-256 µg/mL | - | [3] | |
| Cefazolin | Four- to eightfold more active than cephalothin | - | [7] | |
| Klebsiella pneumoniae | Cephalexin | 72% of strains inhibited by 12.5 µg/mL | 80-96% of strains inhibited by 25 µg/mL | [2] |
| Cefadroxil | Generally susceptible | - | [4] | |
| Cefazolin | Slightly more active than cephalothin | - | [7] |
Pharmacokinetic Properties
A comparative summary of the key pharmacokinetic parameters of oral cephalexin and cefadroxil, and parenteral cefazolin is presented below.
| Parameter | Cephalexin | Cefadroxil | Cefazolin |
| Administration | Oral | Oral | Intravenous/Intramuscular |
| Bioavailability | >90% | Slower but well absorbed | Not applicable |
| Half-life (t½) | 0.9 - 1.2 hours | 1.2 - 2.0 hours | 1.8 hours |
| Protein Binding | 10 - 15% | 20% | 85% |
| Excretion | >90% unchanged in urine | >90% unchanged in urine | Primarily unchanged in urine |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephalosporins, like all beta-lactam antibiotics, target the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is mediated by Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains.
Caption: Inhibition of bacterial cell wall synthesis by first-generation cephalosporins.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Solutions: Stock solutions of the cephalosporins are prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth (or another appropriate growth medium) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
References
- 1. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity and human pharmacology of cephalexin, a new orally absorbed cephalosporin C antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsi.org [ijpsi.org]
- 4. scispace.com [scispace.com]
- 5. In vitro studies with cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Studies with Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and in vitro evaluation of cefazolin, a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating HPTLC Method for Cephalexin Hydrochloride
This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for the analysis of cephalexin hydrochloride against alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1][2] The development and validation of such methods are crucial for assessing the stability of drug substances and drug products over time, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]
Cephalexin, a first-generation cephalosporin antibiotic, is susceptible to degradation, particularly through hydrolysis of its β-lactam ring. Therefore, a reliable stability-indicating method is essential for its quality control. This guide focuses on a validated HPTLC method and compares it with other common analytical techniques used for cephalexin analysis.
Experimental Protocols
Stability-Indicating HPTLC Method
A simple, specific, precise, and stability-indicating HPTLC method for the analysis of cephalexin has been developed and validated.[5][6]
-
Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F254.[5][6]
-
Mobile Phase: A solvent system consisting of Ethyl Acetate: Methanol: Ammonia (6:4:1, v/v/v).[5][6]
-
Detection: Densitometric analysis carried out in absorbance mode at 260 nm.[5][6]
-
Sample Preparation: A standard stock solution of cephalexin is prepared in a suitable solvent like methanol. Working standard solutions are prepared by further dilution.[7]
-
Forced Degradation Studies: Cephalexin is subjected to stress conditions as per ICH guidelines, including hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic degradation.[5][6][8]
-
Acid Hydrolysis: Drug solution is treated with 0.1 M HCl.[8]
-
Alkali Hydrolysis: Drug solution is treated with 0.01 N NaOH.[6]
-
Neutral Hydrolysis: Drug solution is refluxed in water.[6]
-
Oxidative Degradation: Drug solution is treated with 30% hydrogen peroxide.[6]
-
Thermal Degradation: The drug is exposed to dry heat (e.g., at 80°C).[6]
-
Photodegradation: The drug is exposed to UV light.[6]
-
Comparative Analytical Methods
2.2.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Waters C18 column (250mm × 4.6mm; 5µm id).[7]
-
Mobile Phase: A mixture of methanol and 0.1M sodium acetate buffer in a ratio of 75:25 v/v.[7]
-
Flow Rate: 1.0 ml/min.[7]
-
Detection: UV detection at 240 nm.[7]
2.2.2. UV-Visible Spectrophotometry
-
Method: A spectrophotometric method based on the reaction of cephalexin with ninhydrin.[9]
-
Detection Wavelength: 480 nm for the ninhydrin method.[9] A direct UV spectrophotometric method has also been described with detection at 261 nm in a phosphate buffer (pH 5.5).[10]
-
Linearity Range: 0.04-0.20 mg/mL for the ninhydrin method.[9]
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from the validation of the stability-indicating HPTLC method and compare it with a validated RP-HPLC method for cephalexin.
Table 1: Validation Parameters of the HPTLC Method for Cephalexin [5][6]
| Parameter | Result |
| Linearity Range | 500 – 1500 ng/spot |
| Correlation Coefficient (r²) | 0.9991 |
| Precision (% RSD) | |
| Intraday | < 0.7267% |
| Interday | < 1.3623% |
| Accuracy (% Mean Recovery) | 98.71% |
| Limit of Detection (LOD) | 51.03 ng/spot |
| Limit of Quantitation (LOQ) | 154.64 ng/spot |
| Specificity | The method effectively resolved the drug from its degradation products. |
Table 2: Comparison of HPTLC and RP-HPLC Methods for Cephalexin Analysis [6][7]
| Parameter | Stability-Indicating HPTLC Method | RP-HPLC Method |
| Stationary Phase | Silica gel 60 F254 | C18 column |
| Mobile Phase | Ethyl Acetate: Methanol: Ammonia (6:4:1) | Methanol: 0.1M Sodium Acetate Buffer (75:25) |
| Detection Wavelength | 260 nm | 240 nm |
| Linearity Range | 500 – 1500 ng/spot | 5 – 30 µg/ml |
| Correlation Coefficient | 0.9991 (r²) | Not explicitly stated, but linearity was established. |
| Analysis Time | Shorter per sample due to simultaneous analysis of multiple samples on a single plate. | Longer per sample due to sequential injections.[11] |
| Solvent Consumption | Generally lower per sample. | Generally higher per sample. |
Forced Degradation Studies
The stability-indicating nature of the HPTLC method was confirmed through forced degradation studies. Cephalexin was found to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it remained stable under dry heat and photolytic stress.[5][6] The degradation products were well-resolved from the pure drug peak, demonstrating the method's specificity.[5][6]
Table 3: Results of Forced Degradation Studies for Cephalexin using HPTLC [6]
| Stress Condition | % Degradation of Bulk Drug | % Degradation of Formulation |
| Acid (0.01 N HCl, 30 min) | 8.2% | 7.15% |
| Alkali (0.01 N NaOH, 30 min) | 11.5% | 10.2% |
| Water (reflux, 15 min) | 74.6% | 69.35% |
| Oxidation (30% H₂O₂, 3 days) | 20.4% | 13.62% |
| Dry Heat (80°C, 12 hours) | No degradation | No degradation |
| Photostability (UV) | No degradation | No degradation |
Mandatory Visualizations
The following diagrams illustrate the workflow of the HPTLC method validation and a comparison of different analytical techniques for cephalexin.
Caption: Workflow for the validation of a stability-indicating HPTLC method for cephalexin.
Caption: Comparison of analytical methods for this compound analysis.
Conclusion
The validated stability-indicating HPTLC method offers a simple, precise, and accurate approach for the determination of this compound in the presence of its degradation products.[5][6] When compared to RP-HPLC, the HPTLC method provides advantages in terms of higher sample throughput and lower solvent consumption, making it a cost-effective alternative for routine quality control analysis.[11] While HPLC may offer higher resolution and sensitivity, the HPTLC method is sufficiently specific and robust for its intended purpose as a stability-indicating assay. UV-spectrophotometry, although rapid and simple, generally lacks the specificity required to separate the API from its degradation products, making it less suitable for stability studies.[9] The choice of method will ultimately depend on the specific requirements of the analysis, including the need for high throughput, sensitivity, and the available instrumentation.
References
- 1. eagleanalytical.com [eagleanalytical.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. ijpsm.com [ijpsm.com]
- 5. A Validated Stability Indicating HPTLC Method for Determination of Cephalexin in Bulk and Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. scispace.com [scispace.com]
- 11. jst.org.in [jst.org.in]
Comparative Dissolution Profiles of Cephalexin Hydrochloride Formulations: An In-Vitro Analysis
A comprehensive guide for researchers and drug development professionals on the dissolution characteristics of various cephalexin hydrochloride formulations. This document presents a comparative analysis of dissolution profiles supported by experimental data and detailed methodologies.
Introduction
Cephalexin, a first-generation cephalosporin antibiotic, is a widely prescribed medication for treating a variety of bacterial infections. Its therapeutic efficacy is intrinsically linked to its dissolution characteristics, which govern the rate and extent of drug absorption in the gastrointestinal tract. Understanding the dissolution profiles of different this compound formulations is therefore critical for ensuring product quality, bioequivalence, and optimal clinical performance. This guide provides a comparative overview of the in-vitro dissolution of various cephalexin formulations, drawing upon published experimental data.
Comparative Dissolution Data
The dissolution performance of different cephalexin formulations, including immediate-release tablets and suspensions, has been evaluated under various experimental conditions. The following tables summarize the quantitative data from these studies, offering a clear comparison of their dissolution profiles.
Table 1: Dissolution Profile of Immediate-Release Cephalexin Tablets (500 mg) [1]
| Time (minutes) | Product A (% Dissolved ± SD) | Product B (% Dissolved ± SD) |
| 5 | 55.12 ± 3.21 | 60.34 ± 4.56 |
| 7 | 68.45 ± 2.87 | 72.11 ± 3.98 |
| 10 | 75.89 ± 2.54 | 79.56 ± 3.12 |
| 15 | 82.34 ± 2.11 | 85.78 ± 2.56 |
| 20 | 86.78 ± 1.98 | 89.43 ± 2.01 |
| 30 | 90.12 ± 1.56 | 91.87 ± 1.87 |
| 45 | 92.09 ± 1.84 | 92.84 ± 1.08 |
| 60 | 93.45 ± 1.23 | 94.12 ± 1.34 |
SD: Standard Deviation
Table 2: Dissolution Efficiency of Immediate-Release Cephalexin Tablets (500 mg) [1]
| Formulation | Dissolution Efficiency (DE %) ± SD |
| Product A | 68.69 ± 4.18 |
| Product B | 71.03 ± 6.63 |
Table 3: Dissolution of Cephalexin Oral Suspensions [2][3]
| Formulation | Time (minutes) | % Dissolved |
| Formulation B | 2 | > 70% |
| Formulation C | 2 | > 70% |
Note: For the oral suspensions, specific data points at later times were not provided in the same format but both formulations showed a high dissolution rate.[2]
Experimental Protocols
The dissolution studies summarized above employed standardized methodologies to ensure the reliability and reproducibility of the results. The following are detailed descriptions of the experimental protocols used.
Protocol for Immediate-Release Cephalexin Tablets[1]
-
Apparatus: USP Apparatus I (basket), 40 mesh
-
Dissolution Medium: 900 mL of distilled water
-
Temperature: 37.0 ± 0.5 °C
-
Rotation Speed: 100 rpm
-
Sampling Times: 5, 7, 10, 15, 20, 30, 40, 45, 50, and 60 minutes.
-
Analytical Method: UV spectrophotometry at a wavelength of 262 nm.
-
Data Analysis: Dissolution profiles were compared, and the dissolution efficiency (DE%) was calculated.
Protocol for Cephalexin Oral Suspensions[2][3]
-
Apparatus: USP Apparatus 2 (paddle)
-
Dissolution Medium: 900 mL of deaerated distilled water
-
Temperature: 37 ± 0.5 °C
-
Rotation Speed: 25 ± 1 rpm
-
Sampling Volume: 10 mL withdrawn at 2, 5, 10, 20, and 30 minutes, with replacement of the same volume of fresh medium.
-
Sample Preparation: Samples were filtered through a 25-mm nylon membrane disposable filter (0.45-μm pore size).
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used for the assay of cephalexin.
-
Data Analysis: Cumulative drug release percentages were calculated to estimate the dissolution profile. Dissolution Efficiency (DE) was calculated as the area under the dissolution curve up to 30 minutes.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a comparative dissolution study of pharmaceutical formulations.
Caption: Workflow for comparative dissolution testing of cephalexin formulations.
Conclusion
The provided data indicates that both immediate-release tablets and oral suspensions of cephalexin generally exhibit rapid dissolution profiles in vitro. For the immediate-release tablets, both products tested met the pharmacopeial specification of releasing more than 80% of the drug within 45 minutes.[1] The oral suspensions demonstrated even faster dissolution, with over 70% of the drug dissolved within the first 2 minutes.[2][3] These findings are crucial for formulation development, quality control, and ensuring the bioequivalence of generic products. The detailed experimental protocols and the standardized workflow presented in this guide offer a robust framework for conducting future comparative dissolution studies on this compound formulations.
References
Inter-laboratory Comparison of Analytical Methods for Cephalexin Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of cephalexin hydrochloride in pharmaceutical formulations. The performance of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Microbiological Assays are evaluated based on experimental data from various studies. This document aims to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on various factors, including the required sensitivity, specificity, accuracy, precision, and the available instrumentation. The following tables summarize the quantitative performance data for three widely used methods.
Table 1: Comparison of Chromatographic and Spectrophotometric Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Linearity Range | 0.05 - 80 µg/mL[1], 5 - 30 µg/mL[2] | 5 - 50 µg/mL[3], 1.5 - 100 ppm[4] |
| Accuracy (% Recovery) | 98.7 - 101.4%[5] | > 99%[6] |
| Precision (% RSD) | < 2%[6][7] | < 2%[6] |
| Limit of Detection (LOD) | 0.06 µg/mL[7] | Not consistently reported |
| Limit of Quantitation (LOQ) | 0.20 µg/mL[7] | Not consistently reported |
| Specificity | High (separates cephalexin from impurities and excipients)[1] | Lower (potential interference from excipients)[8] |
Table 2: Performance Characteristics of Microbiological Assay
| Parameter | Microbiological Assay (Agar Diffusion) |
| Linearity Range | 16.0 - 64.0 μg/mL[9] |
| Accuracy (% Recovery) | 100.31%[9] |
| Precision (% RSD) | Intraday: 2.88%, Intermediate: 3.33%[9] |
| Specificity | High (measures bioactivity)[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.
2.1 High-Performance Liquid Chromatography (HPLC)
This method offers high specificity and sensitivity for the determination of cephalexin.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, an ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an injection system.[1][2]
-
Mobile Phase: A mixture of methanol and water (50:50 v/v) or methanol and 0.1M sodium acetate buffer (75:25 v/v).[1][2] The mobile phase should be filtered and degassed before use.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase.[1] Working standards are prepared by diluting the stock solution to fall within the linear range.
-
Sample Preparation: For tablet dosage forms, a number of tablets are weighed and powdered. A portion of the powder equivalent to a known amount of cephalexin is dissolved in the mobile phase, sonicated, and diluted to the final concentration.[1]
-
Analysis: Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph. The peak areas of cephalexin are measured, and the concentration in the sample is calculated based on the standard.[1][2]
2.2 UV-Visible Spectrophotometry
This method is simpler and more rapid than HPLC but may be less specific.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.[3][8]
-
Solvent: Distilled water[3], 0.1N HCl[8], or a suitable buffer solution.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of cephalexin in the chosen solvent. Commonly reported λmax values are around 261-263 nm.[3][8]
-
Standard Preparation: A stock solution of this compound is prepared in the selected solvent. A series of dilutions are made to prepare working standards for the calibration curve.[8]
-
Sample Preparation: A known quantity of the powdered tablet is dissolved in the solvent, filtered if necessary, and diluted to a concentration within the Beer's law range.[8]
-
Analysis: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank. The concentration of cephalexin in the sample is determined from the calibration curve.[3]
2.3 Microbiological Assay
This bioassay measures the biological activity of cephalexin and is a crucial method for confirming its potency.
-
Microorganism: A susceptible strain of bacteria, such as Staphylococcus aureus ATCC 25923, is used as the test organism.[9]
-
Culture Medium: A suitable agar medium is prepared and sterilized.
-
Standard Preparation: A stock solution of a cephalexin reference standard is prepared in a suitable sterile buffer. A range of standard concentrations is prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in a sterile buffer to obtain a concentration similar to the standard solutions.
-
Assay Procedure (Cylinder-Plate Method):
-
The sterilized agar medium is inoculated with the test microorganism and poured into petri dishes.
-
Once solidified, sterile cylinders are placed on the agar surface.
-
The cylinders are filled with the different concentrations of the standard and sample solutions.
-
The plates are incubated under specified conditions.
-
-
Data Analysis: The diameters of the zones of inhibition are measured. A standard curve is prepared by plotting the logarithm of the concentration against the zone diameter. The potency of the sample is determined from the standard curve.[10]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical connections between the analytical methods and their performance attributes.
Caption: Workflow for an inter-laboratory comparison study of analytical methods.
Caption: Logical comparison of key performance attributes for each analytical method.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jetir.org [jetir.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 5. scielo.isciii.es [scielo.isciii.es]
- 6. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
Comparative Guide to Validated Analytical Methods for Cephalexin Determination in Human Plasma
This guide provides a detailed comparison of commonly employed analytical methods for the quantification of cephalexin in human plasma. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of this widely used antibiotic.
Overview of Analytical Techniques
The determination of cephalexin in biological matrices like human plasma predominantly relies on chromatographic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most frequently validated and published methods. These methods offer the necessary selectivity and sensitivity for bioanalytical applications.
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Sample Preparation (Protein Precipitation) A common and straightforward sample preparation technique for HPLC-UV analysis is protein precipitation.
-
To 0.25 mL of a human plasma sample, add 0.25 mL of 6% trichloroacetic acid.[1]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.[1]
-
Centrifuge the mixture at 4000 rpm for 5 minutes.[1]
-
Collect the supernatant for injection into the HPLC system.[1]
Chromatographic Conditions
-
Column: Atlantis dC18, 4.6 x 150 mm, 5 µm particle size.[2][3]
-
Mobile Phase: A mixture of 0.01 M cetyltrimethylammonium bromide and 0.01 M dipotassium hydrogen phosphate (pH 6.5), acetonitrile, and triethylamine (60:40:0.001, v/v/v).[2][3]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Protein Precipitation) LC-MS/MS methods also frequently utilize a simple protein precipitation step.
-
To a 100 µL human plasma sample, add an internal standard solution.
-
Add 1000 µL of acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at 3000 rpm for 10 minutes at 6°C.[5]
-
Dilute the supernatant before injection into the LC-MS/MS system.[5]
Chromatographic Conditions
-
Column: ACQUITY UPLC® BEH C18, 2.1 x 100 mm, 1.7 µm particle size.[6]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 10 µL.[5]
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection: Multiple Reaction Monitoring (MRM).[7]
Comparison of Validated Methods
The following table summarizes the key validation parameters for the different analytical methods used for the determination of cephalexin in human plasma.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range (µg/mL) | 0.5 - 120[2][3] | 0.5 - 50[1] | 0.2 - 100[7] | 0.1 - 50[5] |
| Accuracy (%) | 1 - 5 (Bias)[2][3] | 0.5 - 3.8 (Relative Error)[1] | < ±10 (Bias)[7] | - |
| Precision - Intra-day (CV%) | ≤ 3.1[2][3] | < 6.0 (RSD)[1] | < 10[7] | < 15 (RSD)[5] |
| Precision - Inter-day (CV%) | ≤ 3.4[2][3] | < 6.0 (RSD)[1] | < 10[7] | < 15 (RSD)[5] |
| Recovery (%) | ≥ 94[2][3] | - | - | - |
| Limit of Detection (LOD) (µg/mL) | 0.2[3] | - | - | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.5[2] | 0.25[1] | 0.2[7] | 0.1[5] |
Visual Workflows and Comparisons
The following diagrams illustrate the general experimental workflow and a comparison of the analytical methods.
Caption: General experimental workflow for the determination of cephalexin in human plasma.
Caption: Key comparative features of HPLC-UV and LC-MS/MS methods.
References
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. DETERMINATION OF CEPHALEXIN LEVEL AND STABILITY IN HUMAN PLASMA BY FULLY VALIDATED RAPAID HPLC ANALYSIS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]
- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 7. Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cephalexin Hydrochloride: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste, including antibiotics like Cephalexin Hydrochloride, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination of soil and water, potentially contributing to antibiotic resistance.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound in a research or drug development setting.
I. Regulatory Framework and Core Principles
The disposal of pharmaceutical waste is governed by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[2][4] A primary principle is the proper segregation of waste streams.[5] Pharmaceutical waste should never be disposed of via standard trash or sewer systems unless specifically permitted by regulations for certain non-hazardous substances.[6] For laboratory settings, disposal procedures must align with federal, state, and local regulations, as well as institutional policies.[7][8]
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE).
Recommended PPE includes:
-
Eye/Face Protection: Chemical safety glasses or goggles.[9]
-
Hand Protection: Protective gloves (nitrile is a common choice).[7][8]
-
Body Protection: A lab coat or other protective clothing.[7][9]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved air-purifying respirator is recommended.[9]
Ensure adequate ventilation and have safety showers and eye wash stations accessible.[7]
III. Step-by-Step Disposal Procedures for this compound
The appropriate disposal method depends on the quantity and form of the waste.
A. Disposal of Small Quantities (e.g., residual amounts, contaminated disposables):
-
Segregation: Collect waste this compound and any materials lightly contaminated with it (e.g., gloves, weigh boats, pipette tips) in a designated, properly labeled, and sealed waste container.[8]
-
Container Labeling: The container must be clearly marked as hazardous or pharmaceutical waste, in accordance with institutional and regulatory standards.
-
Waste Collection: Store the sealed container in a designated secure area, away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[7][10]
-
Final Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service. The recommended method of destruction for small quantities is high-temperature incineration (above 1100°C).[10]
B. Disposal of Bulk or Unused this compound:
-
Do Not Discard in Trash or Sewer: Bulk amounts of this compound should never be discarded in the general trash or flushed down the drain.[3][6]
-
Original Container: If possible, keep the material in its original container to ensure it is clearly identified.
-
Segregation and Storage: Store the container in a secure, designated chemical waste storage area.
-
Professional Disposal: This waste must be disposed of through a licensed hazardous waste management company. They will typically use high-temperature incineration for destruction.[6]
C. Management of Spills:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[7] Wear the appropriate PPE as detailed in Section II.
-
Containment: Prevent the spill from spreading or entering drains.[7][10]
-
Cleanup:
-
Decontamination: Clean the spill area and any contaminated equipment. A common practice is to scrub the surfaces with alcohol, followed by a bleach and detergent solution, and then rinse with clean water.[7][8]
-
Collection and Disposal: Place all contaminated materials (absorbents, PPE, etc.) into a labeled, sealable container for hazardous waste.[8] Dispose of this container through your institution's chemical waste program.
IV. Quantitative Data on Cephalexin Degradation
Understanding the degradation of Cephalexin is crucial for evaluating its environmental persistence and developing potential treatment technologies. The following table summarizes key quantitative data from degradation studies.
| Parameter | Method | Result | Significance |
| Degradation Efficiency | UV-C Irradiation | 81% degradation of the initial molecule in 20 minutes.[11] | Demonstrates UV-C as an effective method for breaking down Cephalexin. |
| Antimicrobial Activity Reduction | UV-C Irradiation (20 min) | Four-fold increase in Minimum Inhibitory Concentration (MIC) against S. aureus.[11] | The resulting byproducts have significantly reduced antibacterial potency. |
| Antimicrobial Activity Reduction | UV-C Irradiation (20 min) | Eight-fold increase in Minimum Inhibitory Concentration (MIC) against E. coli.[11] | The resulting byproducts have significantly reduced antibacterial potency. |
| Thermal Degradation | Heat Stress in Aqueous Solution | Leads to inactive byproducts with suppressed antimicrobial capacity.[12][13] | In contrast to photodegradation, heat can eliminate the antibiotic's biological activity. |
| Recommended Destruction | High-Temperature Incineration | Recommended temperature >1100°C.[10] | Ensures complete destruction of the active pharmaceutical ingredient. |
V. Experimental Protocol: UV-C Degradation of Cephalexin
This protocol provides a summary of the methodology used to assess the degradation of Cephalexin via UV-C irradiation, as described in cited literature.[11]
Objective: To evaluate the effectiveness of UV-C light in degrading Cephalexin in an aqueous solution and to assess the residual antimicrobial activity of the resulting byproducts.
Materials:
-
Cephalexin standard
-
UV-C reactor with a mercury vapor lamp
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC/MS) system
-
Staphylococcus aureus and Escherichia coli strains for susceptibility testing
-
Broth microdilution assay materials
Methodology:
-
Sample Preparation: Prepare an aqueous solution of Cephalexin at a known initial concentration.
-
UV-C Irradiation: Place the Cephalexin solution in the UV-C reactor. Irradiate the solution, collecting aliquots at various time points (e.g., 0, 15, 20, 30, 40, 50 minutes).
-
Degradation Analysis (HPLC/MS): Analyze the collected aliquots using HPLC/MS to determine the concentration of the parent Cephalexin molecule and to identify any major degradation byproducts.
-
Antimicrobial Susceptibility Testing:
-
Use the irradiated solutions from each time point to perform a broth microdilution susceptibility test against S. aureus and E. coli.
-
Determine the Minimum Inhibitory Concentration (MIC) for each sample. An increase in the MIC value over time indicates a decrease in the solution's antimicrobial activity.
-
-
Data Analysis: Quantify the percentage of Cephalexin degradation over time. Compare the changes in MIC values to the degradation curve to correlate the loss of the parent compound with the reduction in antimicrobial effect.
VI. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Laboratory Disposal Workflow.
References
- 1. An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. epa.gov [epa.gov]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. firstveterinarysupply.com [firstveterinarysupply.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. dechra.com.au [dechra.com.au]
- 11. iwaponline.com [iwaponline.com]
- 12. repositorio.unifesp.br [repositorio.unifesp.br]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
